2-Cyanoethylene oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
oxirane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO/c4-1-3-2-5-3/h3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHIVZARDAPEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963379 | |
| Record name | Oxirane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-51-6 | |
| Record name | 2-Cyanoethylene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanoethylene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10963379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-epoxypropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CYANOETHYLENE OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C17IZ13QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: Oxiranecarbonitrile (Glycidonitrile)
Executive Summary
Oxiranecarbonitrile (CAS 4538-51-6), commonly known as glycidonitrile or 2-cyanoethylene oxide, represents a critical bifunctional intermediate in organic synthesis and toxicology. As the primary oxidative metabolite of the high-volume industrial monomer acrylonitrile, its study is pivotal for understanding xenobiotic metabolism and genotoxicity mechanisms.
This guide provides a rigorous analysis of the physicochemical properties, spectroscopic signatures, and reactivity profiles of oxiranecarbonitrile. It is designed for researchers requiring high-fidelity data for synthetic planning, metabolic modeling, and safety assessment in drug development.
Molecular Architecture & Identity
Oxiranecarbonitrile combines the high ring strain of an epoxide (~13 kcal/mol) with the electron-withdrawing nature of a nitrile group. This unique electronic environment creates a highly reactive electrophile susceptible to nucleophilic attack, a property that defines its utility in synthesis and its hazard profile in biology.
| Parameter | Data |
| IUPAC Name | Oxirane-2-carbonitrile |
| Common Names | Glycidonitrile; 2,3-Epoxypropionitrile; this compound |
| CAS Registry Number | 4538-51-6 |
| Molecular Formula | C₃H₃NO |
| SMILES | N#CC1CO1 |
| Stereochemistry | Exists as (R)- and (S)- enantiomers; typically encountered as a racemate in non-stereoselective synthesis. |
Thermodynamic & Transport Properties
The following data represents the consolidated experimental and computed values for pure oxiranecarbonitrile. Note the high density relative to simple epoxides, attributed to the dipolar nitrile moiety.
Table 1: Physicochemical Constants
| Property | Value | Condition/Note |
| Molecular Weight | 69.06 g/mol | - |
| Boiling Point | 188.1°C | @ 760 mmHg [1] |
| Density | 1.16 g/cm³ | @ 20°C [1] |
| Flash Point | 75.1°C | Closed Cup (Predicted) |
| Refractive Index ( | 1.4190 | Predicted |
| Solubility | Soluble | Water, Ethanol, Chloroform |
| Vapor Pressure | ~0.6 mmHg | @ 25°C (Predicted) |
Spectroscopic Characterization
Accurate identification of oxiranecarbonitrile relies on its distinct NMR spin system (ABX pattern) and IR nitrile stretch. The electron-withdrawing nitrile group significantly deshields the methine proton compared to unsubstituted ethylene oxide.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CCl₄ | Frequency: 100 MHz [2]
The spectrum displays a characteristic ABX system for the three epoxide protons.
-
3.49 ppm (dd, 1H,
): Methine proton at C2. Deshielded by the geminal cyano group.-
Coupling:
Hz, Hz.
-
-
2.99 ppm (dd, 1H,
): Methylene proton (cis to CN). -
2.69 ppm (dd, 1H,
): Methylene proton (trans to CN).
Infrared Spectroscopy (FT-IR)
-
2255 cm⁻¹: Strong
stretching vibration.[1] -
1237 cm⁻¹: Epoxide
symmetric ring breathing. -
3000–2920 cm⁻¹: C-H stretching (epoxide ring).
Synthesis & Metabolic Pathways
Understanding the origin of oxiranecarbonitrile is essential for both synthetic chemists and toxicologists. In a laboratory setting, direct epoxidation is challenging due to the electron-deficient alkene; in biological systems, it is the obligate intermediate of acrylonitrile metabolism.
Biological Synthesis (Metabolism)
In mammalian systems, Cytochrome P450 2E1 (CYP2E1) catalyzes the oxidation of acrylonitrile to oxiranecarbonitrile. This epoxide is the "ultimate carcinogen" responsible for DNA alkylation.
Figure 1: Metabolic pathway of acrylonitrile showing the central role of oxiranecarbonitrile (CEO) in genotoxicity.
Chemical Synthesis (Payne's Method)
For preparative purposes, the direct epoxidation of acrylonitrile with alkaline hydrogen peroxide often leads to amide hydrolysis (forming glycidamide). A more specific route involves the thermal deacetylation of glycidaldehyde oxime acetate [2], yielding high-purity oxiranecarbonitrile.
Reactivity & Mechanism of Action
The toxicity of oxiranecarbonitrile stems from its reactivity as a "soft" electrophile. It preferentially alkylates nucleophilic centers in DNA, specifically the N7 position of guanine .[2]
Mechanism of DNA Alkylation
The ring-opening reaction is regiospecific. Nucleophilic attack occurs at the terminal carbon (C3), relieving ring strain and generating a cyanohydrin intermediate that is unstable and releases cyanide (or rearranges).
Primary Adduct: N7-(2-oxoethyl)guanine.[3] Note: The initial adduct is N7-(2-cyano-2-hydroxyethyl)guanine, which rapidly loses HCN to form the 2-oxoethyl derivative.
Figure 2: Simplified mechanism of DNA alkylation by oxiranecarbonitrile.
Safety & Handling Protocols
WARNING: Oxiranecarbonitrile is a potent mutagen and potential carcinogen. It must be handled with extreme caution in a containment facility.
Critical Hazards
-
Acute Toxicity: High. Metabolizes to release cyanide.[4]
-
Genotoxicity: Ames positive (mutagenic) without metabolic activation.
-
Skin Absorption: Rapidly absorbed through skin; fatal if not removed immediately.
Handling Protocol
-
Engineering Controls: All operations must be performed in a certified Class II Biosafety Cabinet or chemical fume hood.
-
PPE: Double nitrile gloves (0.11 mm minimum), chemical splash goggles, and Tyvek lab coat.
-
Decontamination: Spills should be treated with 10% aqueous NaOH to hydrolyze the epoxide and nitrile groups, followed by bleach treatment to neutralize residual cyanide.
References
-
Alfa Chemistry. (2023). 2,3-Epoxypropionitrile Physical Properties Data. Retrieved from
- Butler, P. E., & Grodin, A. F. (1968). NMR Spectra of Chloro- and Cyano-Epoxides. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(9), 2461-2465.
-
Guengerich, F. P., et al. (1981).[5] In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids. Cancer Research, 41(11), 4925-4933. Retrieved from
-
Peter, H., et al. (1983).[6] A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Carcinogenesis, 4(2), 235-237.
- Whysner, J., et al. (1998). Acrylonitrile: Evaluation of mechanisms of cancer induction. Regulatory Toxicology and Pharmacology, 27(3), 217-239.
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. QM-CSA: A Novel Quantum Mechanics-Based Protocol for Evaluation of the Carcinogen-Scavenging Activity of Polyphenolic Compounds [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. tandfonline.com [tandfonline.com]
Technical Guide: In Vivo Formation and Bioanalysis of Acrylonitrile Epoxide Metabolites
Executive Summary
This technical guide details the bioactivation of Acrylonitrile (ACN) into its reactive epoxide metabolite, 2-cyanoethylene oxide (CEO) .[1] Intended for drug metabolism and toxicology researchers, this document synthesizes the molecular mechanisms of CYP2E1-mediated epoxidation, the kinetic competition between detoxification and genotoxicity, and validated analytical protocols for detecting CEO-derived adducts.
Key Insight: While direct glutathione conjugation accounts for the bulk of ACN clearance, the formation of CEO represents the critical oncogenic threshold. Quantifying CEO formation in vivo relies not on measuring the labile epoxide itself, but on specific stable biomarkers: N7-(2-oxoethyl)guanine (7-OEG) DNA adducts and N-(2-cyanoethyl)valine (CEV) hemoglobin adducts.
Molecular Mechanism of Bioactivation
The CYP2E1 Oxidative Pathway
Acrylonitrile (
-
Direct Conjugation: A Michael addition reaction with Glutathione (GSH), catalyzed by GSTs, forming S-(2-cyanoethyl)glutathione.
-
Oxidative Bioactivation (The Epoxide Route): The vinyl group undergoes epoxidation primarily by Cytochrome P450 2E1 (CYP2E1) . This reaction inserts an oxygen atom across the double bond, generating the unstable and highly reactive epoxide, This compound (CEO) .
Reactivity and Fate of CEO
Once formed, CEO acts as a hard electrophile. Its half-life is short, driven by three divergent fates:
-
Detoxification: Conjugation with GSH to form S-(1-cyano-2-hydroxyethyl)glutathione.
-
Cyanide Release: Hydrolysis of CEO (often mediated by Epoxide Hydrolase) releases cyanide (
), contributing to neurotoxicity. -
Genotoxicity: Direct alkylation of DNA bases. Unlike vinyl chloride which forms etheno-adducts, CEO primarily attacks the N7 position of guanine.
Pathway Visualization
The following diagram maps the kinetic partitioning of ACN.
Figure 1: Metabolic partitioning of Acrylonitrile. The red path highlights the formation of the genotoxic epoxide CEO.
The Epoxide Intermediate: Biomarkers & Adducts[3][4]
Direct quantification of CEO in plasma is unfeasible due to its high reactivity. Researchers must rely on stable downstream adducts.
DNA Adduct: N7-(2-oxoethyl)guanine (7-OEG)
The primary DNA lesion formed by CEO is 7-OEG .
-
Mechanism: CEO attacks the N7 position of guanine.
-
Stability: These adducts are prone to depurination (loss of the guanine base from the DNA backbone), creating abasic sites.
-
Differentiation: It is crucial to distinguish this from lipid peroxidation artifacts. 7-OEG is specific to the epoxide pathway of ACN.
Hemoglobin Adduct: N-(2-cyanoethyl)valine (CEV)
While CEO is the genotoxic agent, the most reliable biomarker for total ACN exposure is the hemoglobin adduct CEV .
-
Formation: Direct Michael addition of un-metabolized ACN to the N-terminal valine of hemoglobin.
-
Relevance to Epoxide: CEV levels correlate with the "input" dose available for CYP2E1 metabolism. To specifically study the epoxide, one must measure DNA adducts (7-OEG) or specific urinary mercapturic acids derived from CEO.
Analytical Methodologies
This section provides validated workflows for detecting the specific markers of the epoxide pathway.
Protocol A: LC-MS/MS Detection of DNA Adducts (7-OEG)
Purpose: Direct confirmation of epoxide-mediated genotoxicity.
| Step | Procedure | Technical Note |
| 1. Tissue Collection | Harvest liver/brain tissue; snap freeze in liquid | CEO adducts are labile; minimize thaw time. |
| 2. DNA Extraction | Phenol-chloroform extraction or silica column purification. | Avoid acidic conditions to prevent artificial depurination. |
| 3. Hydrolysis | Neutral thermal hydrolysis ( | Thermal hydrolysis selectively releases N7-alkylguanines. |
| 4. Enrichment | Solid Phase Extraction (SPE) using C18 cartridges. | Remove unmodified nucleosides to reduce ion suppression. |
| 5. LC-MS/MS | Column: C18 Reverse Phase.Mode: Positive Electrospray Ionization (ESI+).Transition: Monitor specific transitions for 7-OEG (e.g., m/z 196 | Use stable isotope internal standards ( |
Protocol B: Modified Edman Degradation for Hemoglobin Adducts
Purpose: High-sensitivity exposure monitoring (CEV).
-
Globin Isolation: Precipitate globin from lysed erythrocytes using acidic acetone.
-
Derivatization: React globin with pentafluorophenyl isothiocyanate (PFPITC). This selectively cleaves the N-terminal valine adduct.
-
Extraction: Extract the resulting thiohydantoin derivative with toluene.
-
GC-MS Analysis: Analyze via GC-MS/MS in negative chemical ionization (NCI) mode.
Analytical Workflow Diagram
Figure 2: Dual-stream analytical workflow for verifying ACN bioactivation.
Toxicological Implications & Data Interpretation
When interpreting in vivo data regarding ACN epoxidation, consider the following quantitative relationships:
| Parameter | Implication for CEO Formation |
| GSH Depletion | Increased Risk. Depletion of hepatic GSH shifts the kinetic balance toward CYP2E1 oxidation, increasing CEO and DNA adduct formation. |
| CYP2E1 Induction | Increased Risk. Fasting, ethanol consumption, or diabetes can induce CYP2E1, significantly elevating the |
| Adduct Ratio | A high ratio of 7-OEG (DNA) to Mercapturic Acids (Urine) indicates a saturation of detoxification pathways and a "spillover" into genotoxicity. |
Field-Proven Insight: In rodent studies, the administration of CYP2E1 inhibitors (e.g., diallyl sulfide) drastically reduces 7-OEG formation, confirming the obligatory role of the epoxide intermediate in genotoxicity. Conversely, GSH depletors (e.g., DEM) exacerbate toxicity.
References
-
Guengerich, F. P., et al. (1981).[2] In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids.[2] Cancer Research.[2] Link
-
Sumner, S. C., et al. (1999). Acrylonitrile metabolism in the rat: quantitative analysis of urinary metabolites. Chemical Research in Toxicology. Link
-
Fennell, T. R., et al. (2000). Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes.[3] Cancer Epidemiology, Biomarkers & Prevention. Link
-
Yates, J. M., et al. (1994). Characterization of phosphotriester adducts produced by the reaction of this compound with DNA. Carcinogenesis.[4][5][6] Link
-
Marsden, D. A., et al. (2009).[7] Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose ethylene oxide.[7][8] Cancer Research.[2] Link
Sources
- 1. Conjugation of acrylonitrile and this compound with hepatic glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Hemoglobin adducts from acrylonitrile and ethylene oxide in cigarette smokers: effects of glutathione S-transferase T1-null and M1-null genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Cytochrome P450 2E1 (CYP2E1) is essential for acrylonitrile metabolism to cyanide: comparative studies using CYP2E1-null and wild-type mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xcode.life [xcode.life]
- 7. Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide: evidence for a novel mechanism of endogenous adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of endogenous and exogenously derived N7-(2-hydroxyethyl)guanine adducts in ethylene oxide-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Health and Safety Hazards of Glycidonitrile
Part 1: Executive Summary & Chemical Identity
Glycidonitrile (2,3-epoxypropionitrile) represents a unique class of "dual-threat" electrophiles. Structurally, it combines a strained epoxide ring with a nitrile (cyano) group . For drug development professionals and synthetic chemists, this molecule is not merely a reagent; it is the proximate carcinogenic metabolite of acrylonitrile and a potent direct-acting mutagen.
Unlike standard solvents or stable reagents, Glycidonitrile poses two distinct lethal mechanisms:
-
Acute Cytotoxicity: Metabolic release of cyanide ions (
), inhibiting cytochrome c oxidase. -
Genotoxicity: Direct alkylation of DNA via the epoxide ring, independent of metabolic activation.
Chemical Identity Table
| Property | Specification |
| Chemical Name | Glycidonitrile; 2-Oxiranecarbonitrile; 2,3-Epoxypropionitrile |
| CAS Registry Number | 5694-00-8 |
| Molecular Formula | |
| Molecular Weight | 69.06 g/mol |
| Physical State | Colorless liquid (highly volatile) |
| Solubility | Miscible in water, ethanol, and ether |
| Key Reactivity | Electrophilic attack (Epoxide); Hydrolysis (Nitrile) |
Part 2: Molecular Mechanism of Toxicity
To safely handle Glycidonitrile, one must understand why it is toxic. The hazard is not just "poisoning"; it is a cascade of molecular events leading to cellular asphyxiation and genomic instability.
The Dual-Threat Pathway
-
The Epoxide Threat (Genotoxicity): The three-membered oxirane ring is highly strained. Upon entering the cell, it acts as a direct alkylating agent. It attacks nucleophilic sites on DNA, specifically the N7-position of guanine , forming adducts (e.g., 7-(2-cyano-2-hydroxyethyl)guanine). This causes replication errors, frame-shift mutations, and eventual carcinogenesis.
-
The Nitrile Threat (Acute Asphyxiation): Through enzymatic hydrolysis (mediated by epoxide hydrolase) or spontaneous decomposition, the molecule can release the cyanide ion (
). Cyanide binds irreversibly to the heme cofactor in Cytochrome c Oxidase (Complex IV), halting the electron transport chain and forcing the cell into anaerobic metabolism (histotoxic hypoxia).
Visualization: Metabolic Fate & Toxicity Pathways
Figure 1: Mechanistic pathways of Glycidonitrile toxicity. Note the bifurcation into genotoxic (DNA alkylation) and cytotoxic (Cyanide) outcomes.
Part 3: Toxicological Profile
The following data summarizes the hazard intensity. Note that while Acetonitrile (a common solvent) has an LD50 of ~2460 mg/kg, Glycidonitrile is orders of magnitude more toxic .
| Endpoint | Value/Classification | Significance |
| Acute Oral Toxicity | Estimated LD50 < 100 mg/kg (Rat)* | High mortality risk from ingestion. |
| Dermal Toxicity | High Permeability | Rapidly absorbed through skin; systemic cyanide poisoning possible via dermal route. |
| Inhalation | High Vapor Hazard | Vapors are irritating and systemically toxic.[1] |
| Mutagenicity | Ames Positive (w/ and w/o activation) | Direct-acting mutagen. Does not require liver metabolism to damage DNA. |
| Carcinogenicity | IARC Group 2A/2B (Probable/Possible) | Based on Acrylonitrile metabolite data. |
*Note: Exact LD50 for pure Glycidonitrile is rare in open literature; values are extrapolated from Acrylonitrile (parent) and Glycidol (analog) toxicity data.
Part 4: Safe Handling & Engineering Controls
Primary Containment (Engineering)
-
Requirement: All handling of neat (pure) Glycidonitrile must occur within a certified Fume Hood or Glove Box .
-
Airflow: Face velocity must be maintained >100 fpm.
-
Closed Systems: When transferring >10 mL, use cannula transfer or syringe techniques to avoid open-air pouring.
Personal Protective Equipment (PPE) - The Critical Failure Point
WARNING: Standard Nitrile gloves provide insufficient protection against small, polar epoxides like Glycidonitrile. They will permeate in minutes.
-
Gloves:
-
Primary:Silver Shield / 4H (Laminate) gloves. These are chemically resistant to low MW epoxides.
-
Secondary (Outer): Nitrile gloves (for dexterity and to protect the inner laminate glove).
-
Protocol: "Double-gloving" with Nitrile alone is NOT acceptable.
-
-
Body: Lab coat (buttoned) + Chemical-resistant apron if handling volumes >100 mL.
-
Eyes: Chemical splash goggles (Face shield recommended for high-volume synthesis).
Deactivation & Waste Disposal (Quenching)
Do not dispose of active Glycidonitrile down the drain. It must be chemically quenched.
-
Quenching Agent: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion is a strong nucleophile that opens the epoxide ring, converting it into a water-soluble, non-alkylating thiosulfate ester.
-
Protocol:
-
Dilute the reaction mixture with a compatible solvent (e.g., isopropanol).
-
Slowly add the Thiosulfate solution (exothermic reaction).
-
Stir for 12 hours.
-
Check pH (ensure it remains basic to prevent HCN gas evolution).
-
Dispose of as hazardous chemical waste.
-
Part 5: Emergency Response Protocol
In the event of exposure, time is the only variable you can control. The presence of the nitrile group necessitates a Cyanide Antidote capability.
Emergency Decision Tree
Figure 2: Triage and response workflow for Glycidonitrile exposure.
Medical Management Steps
-
Immediate Decontamination: Remove all contaminated clothing immediately. Wash skin with soap and copious water.
-
Oxygen: Administer 100% oxygen if inhalation occurred.[2]
-
Antidote Administration: If signs of cyanide poisoning appear (rapid breathing, cherry-red or blue skin, confusion), medical personnel should administer Hydroxocobalamin (Cyanokit).
-
Note: Amyl nitrite is an older antidote; Hydroxocobalamin is preferred as it chelates cyanide without compromising oxygen transport capacity (unlike nitrite-induced methemoglobinemia).
-
References
-
PubChem. (n.d.).[3][4] 2-Cyanoethylene oxide (Glycidonitrile) Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Albertini, R. J., et al. (2023).[5] Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism. Critical Reviews in Toxicology. Retrieved from [Link] (Context: Identifies Glycidonitrile as the active mutagenic metabolite).
- Thier, R., et al. (2000). Markers of genetic susceptibility in human environmental hygiene and toxicology: the cytochrome P450 system. International Journal of Hygiene and Environmental Health. (Context: CYP2E1 metabolism of nitriles).
-
Occupational Safety and Health Administration (OSHA). Acrylonitrile Standard (29 CFR 1910.1045). (Context: Regulatory framework for the parent compound and metabolites). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Acrylonitrile. Centers for Disease Control and Prevention. [Link]
Sources
Technical Guide: Carcinogenicity & Molecular Toxicology of 2-Cyanoethylene Oxide (CEO)
Executive Summary
2-Cyanoethylene oxide (CEO) (CAS: 4538-51-6) represents the critical metabolic intermediate in the toxicology of acrylonitrile (AN).[1] While acrylonitrile is a high-volume industrial monomer, its carcinogenic potential is largely attributed to its bioactivation into CEO by Cytochrome P450 2E1 (CYP2E1). Unlike the parent compound, CEO is a direct-acting alkylating agent containing a reactive epoxide ring.
This guide provides a technical analysis of CEO’s mechanism of action, focusing on its electrophilic reactivity with DNA (specifically N7-guanine), its mutagenic profile, and the validated analytical protocols required for its detection in biological matrices.
Metabolic Origins & Pharmacokinetics
The carcinogenicity of acrylonitrile is non-linear and threshold-dependent, largely governed by the saturation of detoxification pathways relative to the rate of CEO formation.
The CYP2E1 Bioactivation Pathway
Acrylonitrile undergoes oxidative metabolism primarily in the liver. The reaction is catalyzed by CYP2E1 , inserting an oxygen atom across the carbon-carbon double bond to form the epoxide, CEO.[2]
-
Kinetics: The reaction follows Michaelis-Menten kinetics. At high concentrations, CYP2E1 saturation can occur.
-
Chirality: CEO exists as enantiomers, though biological implications of specific enantiomers are less characterized than in other epoxides like styrene oxide.
Detoxification vs. Activation
The cellular fate of CEO is a competition between two major pathways:
-
Detoxification (Dominant): Conjugation with Glutathione (GSH) via Glutathione S-Transferases (GSTs) to form soluble mercapturic acids excreted in urine (e.g., N-acetyl-S-(2-cyanoethyl)-L-cysteine).
-
Hydrolysis: Catalyzed by Epoxide Hydrolase (EH) to form cyanide and glycolaldehyde.
-
Genotoxic Activation (Minor but Critical): Direct nucleophilic attack on DNA bases when GSH is depleted or the rate of formation exceeds detoxification capacity.
Visualization: Metabolic Fate of Acrylonitrile
Figure 1: The metabolic bifurcation of Acrylonitrile. CEO represents the critical node between detoxification (GSH) and genotoxicity (DNA binding).
Molecular Mechanism of Action
The carcinogenicity of CEO is defined by its electrophilic reactivity . As a strained three-membered ring, the epoxide carbon atoms are highly susceptible to nucleophilic attack by electron-rich centers in DNA.
DNA Adduct Formation
The primary target for CEO alkylation is the N7 position of Guanine .[3] This site is the most nucleophilic center in the major groove of DNA.
-
Reaction Type:
Nucleophilic Substitution.[3] -
Adduct Structure: 7-(2-cyano-2-hydroxyethyl)guanine (7-CHEG).
-
Consequence: Alkylation at N7 creates a positive charge on the imidazole ring (quaternization). This destabilizes the N-glycosidic bond, leading to:
-
Depurination: Spontaneous loss of the guanine base, creating an apurinic/apyrimidinic (AP) site.
-
Replication Block: If not repaired, AP sites can lead to strand breaks or misincorporation of nucleotides during replication (translesion synthesis), causing mutations.
-
Comparison with Parent Compound
| Feature | Acrylonitrile (Parent) | This compound (Metabolite) |
| Reactivity | Moderate (Michael Acceptor) | High (Alkylating Agent) |
| Primary Target | Proteins (Cysteine thiols) | DNA (Guanine N7) & Proteins |
| Mutagenicity | Weak/Negative (without S9) | Positive (Direct Acting) |
| Mechanism | Oxidative Stress / Depletion of GSH | Direct Genotoxicity (Adducts) |
Genotoxicity & Mutagenicity Profile
Experimental data confirms that CEO is the "ultimate mutagen" of the acrylonitrile pathway.
In Vitro Assays
-
Ames Test (Salmonella typhimurium): CEO induces reverse mutations in strains TA1535 and TA100. Crucially, it is mutagenic without metabolic activation (S9 fraction), whereas acrylonitrile requires S9 to show activity.
-
Mammalian Cells: In human lymphoblast assays (TK6 cells), CEO induces mutations at the thymidine kinase (tk) locus.
In Vivo Evidence
While CEO is highly reactive, its in vivo genotoxicity is often limited by its rapid detoxification via GSH. However, in scenarios of GSH depletion (high dose or chronic exposure), the balance shifts toward DNA binding. Studies in CYP2E1-null mice demonstrate a lack of CEO formation and a subsequent reduction in specific toxicity markers, validating the requirement of this metabolite for genotoxic effects.
Experimental Protocols: Detection of CEO-DNA Adducts
Objective: Quantify N7-(2-cyano-2-hydroxyethyl)guanine adducts in tissue samples to assess genotoxic exposure. Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope Dilution.
Protocol Workflow
-
Tissue Homogenization: Lysis of liver/brain tissue in antioxidant buffer (to prevent artifactual oxidation).
-
DNA Isolation: Phenol-chloroform extraction or silica-column purification. Critical: Avoid high heat during lysis to prevent premature depurination.
-
Neutral Thermal Hydrolysis:
-
Rationale: N7-guanine adducts have a labile glycosidic bond. Heating releases the adduct as a free base without degrading the DNA backbone, separating it from normal nucleotides.
-
Conditions: Resuspend DNA in pH 7.0 buffer (e.g., Sodium Cacodylate). Heat at 100°C for 30 minutes.
-
-
Solid Phase Extraction (SPE): Clean up the hydrolysate to remove unmodified bases and salts.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Ionization: Electrospray Ionization (ESI) Positive mode.
-
Transition: Monitor specific MRM (Multiple Reaction Monitoring) transitions for the adduct and its internal standard (e.g.,
-labeled standard).
-
Visualization: Analytical Workflow
Figure 2: Standardized workflow for the isolation and quantification of labile N7-guanine adducts derived from CEO.
Risk Assessment Implications
The carcinogenicity of CEO implies a Mode of Action (MoA) that is technically genotoxic. However, regulatory bodies (e.g., EPA, IARC) often consider the "non-linear" aspect:
-
GSH Threshold: At low exposures, GSH conjugation is highly efficient, effectively scavenging CEO before it reaches the nucleus.
-
Oxidative Stress: High doses of AN deplete GSH, leading to secondary oxidative DNA damage (8-OHdG) alongside direct CEO-adduct formation.
Conclusion for Drug Development: If a drug candidate is metabolized to an epoxide similar to CEO (e.g., via CYP2E1), it presents a significant liability. Screening for GSH-adducts in microsome stability assays is a mandatory de-risking step.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Acrylonitrile. (2024).[4] [Link]
-
Recio, L., et al. Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research (1988).[5] [Link]
-
Guengerich, F. P., et al. Activation and detoxication of acrylonitrile and other vinyl compounds. Environmental Health Perspectives. [Link]
-
Albertini, R. J., et al. Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism.[4] Critical Reviews in Toxicology (2023).[4][6] [Link]
-
Chanas, B., et al. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases.[2] Toxicology and Applied Pharmacology (2003).[2] [Link]
Sources
- 1. A physiologically based dosimetry description of acrylonitrile and cyanoethylene oxide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acrylonitrile's genotoxicity profile: mutagenicity in search of an underlying molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Genotoxicity and Mutagenicity of 2-Cyanoethylene Oxide
The following technical guide provides an in-depth analysis of the genotoxicity and mutagenicity of 2-Cyanoethylene oxide (CEO). It is structured for researchers and drug development professionals, focusing on mechanistic insights, validated experimental protocols, and accurate risk assessment.
Mechanisms, Protocols, and Risk Assessment
Executive Summary
This compound (CEO) (CAS: 4538-51-6), also known as glycidonitrile, is the ultimate mutagenic metabolite of acrylonitrile. Unlike its parent compound, which requires metabolic activation, CEO is a direct-acting alkylating agent. Its genotoxic profile is characterized by a unique "cyanohydrin-like" reaction mechanism with DNA, leading to the formation of N7-(2-oxoethyl)guanine (N7-OEG) and the release of cyanide. This guide details the molecular mechanisms of CEO-induced DNA damage, provides optimized protocols for detecting volatile mutagens, and outlines mass spectrometry workflows for adduct quantification.
Chemical Nature and Metabolic Context
CEO is an epoxide generated via the oxidation of the vinyl group in acrylonitrile by Cytochrome P450 2E1 (CYP2E1) . It represents a critical bifurcation point in toxicology: it can either bind to macromolecules (genotoxicity) or undergo detoxification.
The Electrophilic Threat
As a strained three-membered ring with an electron-withdrawing cyano group, CEO is a potent electrophile. It is highly reactive toward nucleophilic centers in DNA (specifically N7-guanine) and proteins (hemoglobin).
Metabolic Fate
The cellular concentration of CEO is dictated by the balance between its formation and two primary detoxification pathways:
-
Epoxide Hydrolase (mEH): Hydrolysis to glycol.
-
Glutathione S-Transferase (GST): Conjugation with glutathione (GSH), often leading to cyanide release.
Figure 1: Metabolic fate of Acrylonitrile and the central role of CEO in genotoxicity vs. detoxification.
Mechanisms of Genotoxicity
The interaction of CEO with DNA is distinct from simple aliphatic epoxides (like ethylene oxide) due to the presence of the cyano group.
The "Cyanohydrin" Instability Mechanism
When CEO attacks the N7 position of guanine , it initially forms a cyano-hydroxy alkyl adduct. However,
-
Alkylation: CEO binds to N7-Guanine.
-
Decomposition: The adduct spontaneously eliminates hydrogen cyanide (HCN).
-
Final Lesion: The remaining moiety is N7-(2-oxoethyl)guanine (N7-OEG) .
Critical Insight: This mechanism explains why acrylonitrile exposure results in the same DNA adduct as vinyl chloride (which forms N7-OEG via chloroethylene oxide) and why cyanide toxicity often accompanies the genotoxic event.
Mutagenicity Profile[1]
-
Ames Test: CEO is mutagenic in Salmonella typhimurium strains TA1535 and TA100 (base-pair substitution). It is a direct-acting mutagen , meaning it does not require S9 metabolic activation to induce reversions. In fact, adding S9 may reduce mutagenicity due to enzymatic detoxification.
-
Mammalian Cells: In human lymphoblast assays (tk locus), CEO induces both gene mutations and large-scale deletions (loss of heterozygosity), indicated by "slow-growth" mutants.
Experimental Protocols
Protocol A: Modified Ames Test for Volatile Epoxides
Challenge: CEO is volatile (b.p. ~100°C) and reactive. Standard plate incorporation methods often yield false negatives because the test agent evaporates before reacting with the bacteria. Solution: Use a Pre-incubation or Vapor Phase protocol.[1]
Workflow:
-
Preparation: Grow S. typhimurium TA100/TA1535 overnight.
-
Exposure (Closed System):
-
Mix 0.1 mL bacterial culture + 0.5 mL phosphate buffer (or S9 mix) in a glass tube.
-
Add CEO (dissolved in DMSO) to the tube.
-
IMMEDIATELY cap the tube tightly.
-
Incubate at 37°C for 20–30 minutes with shaking (Pre-incubation).
-
-
Plating:
-
Add 2.0 mL molten top agar (with trace histidine/biotin).
-
Pour onto minimal glucose agar plates.
-
-
Incubation: Incubate plates for 48 hours at 37°C.
-
Scoring: Count revertant colonies.
Validation Criteria:
-
Positive Control: Ethylene oxide (vapor) or Sodium Azide (liquid).
-
Dose-Response: Must observe linear increase in revertants up to cytotoxicity.
Protocol B: Quantification of N7-OEG via LC-MS/MS
Objective: Quantify the specific N7-(2-oxoethyl)guanine adduct as a biomarker of CEO interaction.
Reagents:
-
Internal Standard (IS):
-N7-(2-oxoethyl)guanine. -
Enzymes: DNAse I, Phosphodiesterase I, Alkaline Phosphatase (for total digestion) OR Neutral Thermal Hydrolysis.
Step-by-Step Methodology:
-
DNA Isolation: Extract DNA from treated cells/tissue using a high-purity kit (phenol-chloroform is acceptable if antioxidants are added).
-
Neutral Thermal Hydrolysis:
-
Derivatization (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
MS Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor m/z for N7-OEG (or its oxime) and the IS.
-
Quantitative Data Summary (Example):
| Parameter | Value | Notes |
| Target Adduct | N7-(2-oxoethyl)guanine | Product of CEO + DNA - HCN |
| LOD (Limit of Detection) | ~1 fmol / 10 µg DNA | Requires sensitive triple quad MS |
| Major Artifact | Endogenous Lipid Peroxidation | N7-OEG is also formed endogenously; Controls are critical. |
Visualization of Experimental Logic
The following diagram illustrates the critical decision pathways for assessing CEO genotoxicity, distinguishing between volatile protocols and adduct analysis.
Figure 2: Decision tree for selecting the appropriate genotoxicity assay for volatile epoxides like CEO.
Risk Assessment & Relevance
While CEO is a potent mutagen in vitro, its in vivo carcinogenicity is modulated by:
-
Rapid Detoxification: The half-life of CEO in blood is short due to high GST activity.
-
Endogenous Background: N7-OEG adducts are found in unexposed tissues due to lipid peroxidation, complicating low-dose risk assessment.
-
Cyanide Toxicity: High doses of CEO may cause cytotoxicity via cyanide release, which can confound mutagenicity results (false positives due to cell death/regenerative proliferation).
References
-
Recio, L., et al. (1990). Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research/Genetic Toxicology.[6]
-
Guengerich, F. P., et al. (1981). Activation of acrylonitrile to this compound by cytochrome P-450. Chemical Research in Toxicology.
-
Solomon, J. J., & Segal, A. (1989). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkylcytosine residues. Environmental Health Perspectives.
-
Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose ethylene oxide. Cancer Research.
-
Swenberg, J. A., et al. (2011). Endogenous versus Exogenous DNA Adducts: Deriving Biologically Based Reference Values. Toxicological Sciences.
-
IARC Monographs. (1999). Acrylonitrile.[7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.
Sources
- 1. The effectiveness of Salmonella strains TA100, TA102 and TA104 for detecting mutagenicity of some aldehydes and peroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mutagenicity of chloroethylene oxide, chloroacetaldehyde, 2-chloroethanol and chloroacetic acid, conceivable metabolites of vinyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new LC-MS/MS method for the quantification of endogenous and vinyl chloride-induced 7-(2-Oxoethyl)guanine in sprague-dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo interaction of acrylonitrile and this compound with DNA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Payne Protocol: A Technical Guide to the Synthesis and Application of 2-Cyanoethylene Oxide
Executive Summary
2-Cyanoethylene oxide (Glycidonitrile; CAS: 4538-51-6) represents a pivotal intermediate in organic synthesis, bridging the gap between simple nitriles and complex heterocyclic chemistry. Historically significant for challenging the "electrophilic-only" paradigm of epoxidation, its synthesis requires a nuanced understanding of nucleophilic reaction mechanics. This guide provides a comprehensive technical walkthrough of its discovery, the definitive "Payne Protocol" for its synthesis, and its modern relevance in covalent drug discovery.
Part 1: Historical Genesis & Theoretical Framework
The Electrophilic Barrier
Prior to the late 1950s, epoxidation was dominated by the Prileschajew reaction, which utilized peracids (like perbenzoic acid) to deliver an electrophilic oxygen atom to an alkene. This method relied on the alkene acting as a nucleophile (electron donor).
The Problem: Electron-deficient alkenes, such as acrylonitrile (
The Payne Breakthrough (1961)
In 1961, George B. Payne and Paul H. Williams at Shell Development Company published their seminal work, "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." They demonstrated that by inverting the electronic logic—making the oxidant the nucleophile—they could epoxidize electron-poor alkenes.
This established the Nucleophilic Epoxidation paradigm, utilizing the hydroperoxide anion (
Part 2: Reaction Mechanics
The synthesis of this compound is a classic example of a Weitz-Scheffer type epoxidation. Unlike the concerted mechanism of m-CPBA epoxidation, this reaction proceeds via a stepwise conjugate addition-elimination pathway.
Mechanism Logic[1][2]
-
Activation: Hydrogen peroxide (
) is deprotonated by a base to form the hydroperoxide anion ( ). -
Michael Addition: The
nucleophile attacks the -carbon of the acrylonitrile. This is favored because the resulting negative charge is stabilized by resonance with the cyano group (forming an enolate-like intermediate). -
Ring Closure: The
-carbon (bearing the negative charge) attacks the peroxide oxygen, displacing the hydroxide ion ( ) and closing the epoxide ring.
Pathway Visualization
Figure 1: Stepwise mechanism of nucleophilic epoxidation. The rate-determining step is typically the initial Michael addition.
Part 3: The Synthetic Protocol (Payne Method)
This protocol is adapted from the original Payne & Williams literature (1961) but modernized for safety and reproducibility.
Reagents & Equipment
| Reagent | Specification | Role |
| Acrylonitrile | >99%, Stabilized | Substrate (Electrophile) |
| Hydrogen Peroxide | 30-50% aq. solution | Oxidant Source |
| Sodium Hydroxide | 2N solution | pH Control Agent |
| Solvent | Methanol or Water | Reaction Medium |
| Equipment | pH Stat/Meter, Jacketed Reactor | Critical Process Control |
Experimental Workflow
Step 1: System Setup Equip a 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, a thermometer, and a pH electrode. Cool the vessel to 10–15°C using a water bath.
Step 2: Initial Charge Add acrylonitrile (1.0 eq) and solvent (methanol/water mix) to the flask.
-
Note: Acrylonitrile is volatile and toxic.[1] All operations must occur in a fume hood.
Step 3: Controlled Addition (The Critical Step) Add Hydrogen Peroxide (1.1 eq) slowly. Simultaneously, add 2N NaOH dropwise to maintain the pH strictly between 7.0 and 7.5 .
-
Why this pH?
-
pH < 7.0: The concentration of
is too low; the reaction stalls. -
pH > 8.0: Hydrolysis dominates. The nitrile group hydrolyzes to an amide (acrylamide formation), or the epoxide ring opens.
-
Step 4: Reaction Maintenance Maintain temperature at 25–30°C. The reaction is exothermic; active cooling may be required. Stir for 2–3 hours. Monitor consumption of peroxide via iodometric titration or acrylonitrile via GC.
Step 5: Workup & Isolation
-
Neutralize the mixture to pH 6.0–6.5 with dilute
. -
Extract with dichloromethane (DCM) or chloroform.
-
Dry organic layer over
. -
Distillation: Carefully distill under reduced pressure.
-
Target: ~35–40°C at 15 mmHg.
-
Warning: Do not heat above 50°C at atmospheric pressure to avoid polymerization or decomposition.
-
Process Flow Diagram
Figure 2: Operational workflow for the Payne synthesis of this compound.
Part 4: Physical Data & Characterization[3]
Upon isolation, the product should be stored at -20°C to prevent polymerization.
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 69.06 g/mol | |
| Boiling Point | ~100°C (extrapolated) | Unstable. Distill at reduced pressure.[1] |
| Appearance | Colorless Liquid | Pungent, ether-like odor. |
| Solubility | Miscible in water/alcohol | Due to high polarity of CN and epoxide. |
| IR Spectrum | ~2240 cm⁻¹ (CN stretch)~1240 cm⁻¹ (Epoxide ring) | Diagnostic peaks for validation. |
Part 5: Applications & Safety[3]
Drug Discovery: The "Warhead"
In modern medicinal chemistry, this compound derivatives are explored as covalent inhibitors . The nitrile group activates the epoxide, making it highly susceptible to nucleophilic attack by cysteine residues in target proteins.
-
Mechanism:[2][3][4] The protein thiol attacks the epoxide ring (usually at the
-carbon), forming a permanent covalent bond and irreversibly inhibiting the enzyme.
Prebiotic Chemistry
Research into the "RNA World" hypothesis (e.g., by the Sutherland or Powner groups) often utilizes glycidonitrile as a precursor to amino acids (like serine) or nucleotide intermediates, demonstrating how complex life molecules could arise from simple precursors like cyanide and acetylene.
Safety Profile (CRITICAL)
-
Toxicity: High.[5] Metabolizes to release cyanide and reactive epoxide species.
-
Carcinogenicity: Classified as a mutagen/carcinogen (similar to ethylene oxide and acrylonitrile).
-
Instability: The molecule is highly strained. Contact with strong acids or bases can trigger violent polymerization or hydrolysis.[1]
-
Handling: Use only in a Class II Biosafety Cabinet or high-performance fume hood. Double-glove with nitrile (though permeation is fast—change often).
References
-
Payne, G. B., & Williams, P. H. (1961).[6] Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile. The Journal of Organic Chemistry, 26(3), 651–655.
-
Payne, G. B. (1959). Epoxidation of Acrolein and Related Compounds. Journal of the American Chemical Society, 81(18), 4901–4905.
-
Powner, M. W., Gerland, B., & Sutherland, J. D. (2009). Synthesis of activated pyrimidine ribonucleotides in prebiotically plausible conditions. Nature, 459, 239–242. (Contextual reference for prebiotic nitrile chemistry).
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine.
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. WO2001017970A1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Interaction of 2-Cyanoethylene Oxide with DNA
Executive Technical Summary
2-Cyanoethylene oxide (CEO) represents the critical electrophilic metabolite of acrylonitrile (AN), a high-volume industrial monomer and environmental pollutant. While AN itself is pro-carcinogenic, its genotoxicity is primarily mediated through oxidative metabolism by Cytochrome P450 2E1 (CYP2E1) into CEO. This epoxide intermediate acts as a direct-acting alkylating agent, attacking nucleophilic centers within the DNA helix.[1]
This guide details the mechanistic pathways of CEO-DNA interaction, specifically the formation of 7-(2-oxoethyl)guanine (7-OXE-Gua) and cyclic 1,N^6-ethenoadenine (
Metabolic Context & Mechanism of Action[3]
Metabolic Activation Pathway
Acrylonitrile is metabolically activated primarily in the liver. The oxidation of the vinyl group by CYP2E1 yields the unstable epoxide CEO. CEO has two fates: detoxification via glutathione conjugation (GSH) or reaction with biological macromolecules (DNA/Protein).
Chemical Kinetics of DNA Alkylation
CEO reacts via an S_N2 mechanism. The strained epoxide ring opens upon nucleophilic attack by DNA bases.
-
Primary Attack: The N7-position of guanine is the most nucleophilic site, leading to N7-alkylation.
-
Secondary Evolution: The initial adduct, likely 7-(2-cyano-2-hydroxyethyl)guanine, is chemically unstable. It rapidly undergoes hydrolysis of the nitrile group or deformylation to yield 7-(2-oxoethyl)guanine (7-OXE-Gua) .
-
Cyclization: Interaction with adenine can lead to ring closure, forming exocyclic etheno adducts (e.g., 1,N^6-ethenoadenine), which are highly mutagenic due to their interference with Watson-Crick base pairing.
Figure 1: Metabolic activation of Acrylonitrile to CEO and subsequent bifurcation into detoxification or DNA alkylation pathways.[3]
Adduct Profile and Stability
The interaction of CEO with DNA is pleiomorphic. The adducts isolated depend heavily on the pH and duration of incubation due to the instability of the primary cyano-hydroxyethyl moiety.
Table 1: Key DNA Adducts of this compound
| Parent Base | Adduct Name | Abbreviation | Yield (In Vitro)* | Pathological Significance |
| Guanine | 7-(2-oxoethyl)guanine | 7-OXE-Gua | ~31% | Major adduct; depurinates easily; potential biomarker. |
| Adenine | 1,N^6-ethenoadenine | ~11% | Highly mutagenic; blocks replication or causes A→T transversions. | |
| Adenine | N^6-(2-hydroxy-2-carboxyethyl)-dAdo | N6-HOCE-dAdo | ~2% | Result of nitrile hydrolysis to carboxylic acid. |
| Cytosine | 3-(2-hydroxy-2-carboxyethyl)-dUrd | 3-HOCE-dUrd | ~22% | Formed via hydrolytic deamination of the initial Cytosine adduct. |
| Thymine | 3-(2-oxoethyl)thymidine | 3-OXE-dThd | ~3% | Minor product.[2] |
*Yields based on reaction with calf thymus DNA at pH 7.0-7.5 for 3h [1].
Critical Insight: The detection of 3-HOCE-dUrd from cytosine indicates that CEO alkylation at the N3 position of cytosine facilitates rapid deamination, effectively converting Cytosine to Uracil—a highly mutagenic transition (C→U) if not repaired by Uracil-DNA Glycosylase (UDG).
Experimental Protocols
Protocol A: In Vitro Incubation of DNA with CEO
This protocol generates positive control standards for LC-MS/MS calibration.
Materials:
-
Calf Thymus DNA (CT-DNA), highly polymerized.
-
This compound (synthesized via oxidation of acrylonitrile or purchased).[4] Warning: Carcinogen.
-
Phosphate Buffer (100 mM, pH 7.4).
Procedure:
-
Solubilization: Dissolve CT-DNA in Phosphate Buffer to a concentration of 1–2 mg/mL. Ensure complete homogeneity by gentle rocking at 4°C overnight.
-
Reaction: Add CEO (dissolved in anhydrous DMSO) to the DNA solution.
-
Ratio: Use a molar excess of CEO (e.g., 5 mM final conc) relative to DNA bases to ensure detectable adduct levels.
-
Solvent Limit: Keep DMSO concentration < 2% to prevent DNA precipitation.
-
-
Incubation: Incubate at 37°C for 3 hours in a shaking water bath.
-
Note: Extended incubation (>12h) may lead to spontaneous depurination of N7-guanine adducts, altering the adduct profile [2].
-
-
Termination: Precipitate DNA by adding 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 2.5 volumes of ice-cold ethanol. Centrifuge at 12,000 x g for 15 min.
-
Purification: Wash the pellet twice with 70% ethanol to remove unreacted CEO. Redissolve in pure water.
Protocol B: Enzymatic Hydrolysis & LC-MS/MS Analysis
To quantify adducts, the DNA polymer must be digested into single nucleosides.
Enzymatic Cocktail:
-
DNase I: Endonuclease to fragment DNA.
-
Snake Venom Phosphodiesterase (SVP): Exonuclease to release nucleotides.
-
Alkaline Phosphatase (AP): Removes phosphate groups to yield nucleosides.
Workflow:
-
Digestion:
-
Filtration: Pass the hydrolysate through a 3 kDa molecular weight cut-off (MWCO) filter to remove enzymes.
-
LC-MS/MS Configuration:
-
Column: Reverse-phase C18 (e.g., Agilent Zorbax SB-C18, 2.1 x 150 mm).
-
Mobile Phase: Gradient of Ammonium Acetate (10 mM, pH 5.3) and Acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Target MRM Transitions (Example):
-
dA: m/z 276
160 (Loss of deoxyribose). -
7-OXE-Gua: m/z [Parent+H]+
[Base+H]+ (Requires specific optimization as N7-adducts often depurinate during ionization).
Figure 2: Analytical workflow for the isolation and quantification of CEO-DNA adducts.
Biological Consequences[7][10]
The formation of CEO-DNA adducts has profound biological implications:
-
Mutagenicity: The
dA adduct is a known miscoding lesion. During replication, high-fidelity polymerases may stall or incorporate incorrect bases opposite the etheno lesion, leading to AT GC transitions or AT TA transversions [3]. -
Depurination: The N7-alkylation of guanine (7-OXE-Gua) weakens the glycosidic bond. Spontaneous depurination creates an abasic (AP) site. If not repaired by the Base Excision Repair (BER) pathway (involving AP endonuclease), these sites can lead to strand breaks.
-
Repair Inhibition: Some studies suggest that acrylonitrile metabolites may deplete glutathione, indirectly inhibiting the cellular defense mechanisms required to detoxify ROS or repair DNA, creating a synergistic toxic effect [4].
References
-
Solomon, J. J., & Segal, A. (1989). In vitro reactions of this compound with calf thymus DNA.[1][2] PubMed. Link
-
Guengerich, F. P., et al. (1981). Activation and detoxification of aflatoxin B1 and acrylonitrile. PubMed. Link
-
Nair, J., & Bartsch, H. (2001). Metabolic activation of etheno-DNA adducts. IARC Scientific Publications. Link
-
Wang, H., et al. (2010). Oxidative stress and DNA damage induced by acrylonitrile in rats.[10] Toxicology and Industrial Health. Link
-
Puangpetch, T., et al. (2012). CYP2E1 polymorphism and susceptibility to acrylonitrile. Drug Metabolism and Pharmacokinetics.[11] Link
Sources
- 1. Reactions of propylene oxide with 2'-deoxynucleosides and in vitro with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro reactions of this compound with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Etheno adducts: from tRNA modifications to DNA adducts and back to miscoding ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deciphering the interaction of flavones with calf thymus DNA and octamer DNA sequence (CCAATTGG)2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Characterization of an adduct and its degradation product produced by the reaction of cyanoethylene oxide with deoxythymidine and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Cyanoethylene oxide from acrylonitrile
Application Note: High-Yield Synthesis of 2-Cyanoethylene Oxide (Glycidonitrile)
Executive Summary
This compound (CEO), also known as glycidonitrile, is a critical intermediate in the synthesis of covalent inhibitors and functionalized nitriles. Its structural motif—an epoxide ring adjacent to an electron-withdrawing cyano group—makes it a versatile "warhead" for bioconjugation but also renders it chemically labile.
Unlike electron-rich alkenes (e.g., styrene) which react readily with electrophilic oxidants like m-CPBA, acrylonitrile is electron-deficient. Consequently, its epoxidation requires a nucleophilic oxidation mechanism using alkaline hydrogen peroxide or a hypohalite route.
This guide details two validated protocols:
-
Method A (The "Green" Route): Controlled Alkaline Peroxide Oxidation.
-
Method B (The "Robust" Route): Chlorohydrin Cyclization via Calcium Hypochlorite.
Mechanistic Insight: The Nucleophilic Shift
The synthesis relies on the Weitz-Scheffer epoxidation mechanism. The cyano group withdraws electron density from the alkene, activating the
Critical Control Point: The reaction competes with the Radziszewski reaction , where the hydroperoxide anion attacks the nitrile carbon instead of the alkene, leading to amide formation (acrylamide). Strict pH control favors the Michael addition (epoxidation) over the nitrile hydrolysis.
Figure 1: The hydroperoxide anion attacks the
Experimental Protocols
Method A: Controlled Alkaline Hydrogen Peroxide
Recommended for high-purity applications where halogenated by-products must be avoided.
Reagents & Equipment:
-
Acrylonitrile (Caution: Carcinogen, Volatile)[1]
-
Hydrogen Peroxide (30% w/w aq.)
-
Sodium Carbonate (
) or 1M NaOH -
Methanol (Solvent)
-
Hydroquinone (Radical Inhibitor)
-
pH Meter (Calibrated)
Protocol Steps:
-
System Prep: Charge a 3-neck round-bottom flask with acrylonitrile (5.3 g, 100 mmol) and methanol (30 mL). Add 10 mg of hydroquinone to inhibit polymerization.
-
Thermal Control: Cool the solution to
using an ice-salt bath. -
Oxidant Addition: Add hydrogen peroxide (12 mL, 30%, ~110 mmol) dropwise over 20 minutes. Maintain internal temperature
. -
pH Modulation (The Critical Step):
-
Simultaneously add 1M NaOH or solid
to maintain the pH between 7.0 and 7.5 . -
Note: If pH exceeds 8.0, the solution will turn opaque/white, indicating amide formation (Radziszewski reaction). If pH drops below 6.5, the reaction rate stalls.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to for 1 hour. -
Quench & Extraction:
-
Neutralize carefully with dilute HCl to pH 7.0.
-
Dilute with water (50 mL) and extract with Dichloromethane (
).
-
-
Purification: Dry organic layer over
, filter, and concentrate carefully under reduced pressure (Product is volatile; do not use high vacuum/heat).-
Yield Target: 55-65%
-
Method B: Calcium Hypochlorite (Chlorohydrin Route)
Recommended for robustness and larger scale batches.
Protocol Steps:
-
Chlorination: Disperse Calcium Hypochlorite (
, 65% active, 0.6 eq) in water at . -
Addition: Add Acrylonitrile (1.0 eq) slowly while bubbling
or adding dilute acetic acid to generate in situ. -
Intermediate Formation: Stir for 2 hours to form the chlorohydrin (2-chloro-2-hydroxypropionitrile).
-
Cyclization: Treat the crude chlorohydrin solution with lime slurry (
) or dilute NaOH at to effect ring closure. -
Isolation: Filter calcium salts and extract the filtrate with ether/DCM.
Process Workflow & Logic
The following diagram illustrates the decision matrix and workflow for Method A, highlighting the self-validating checks.
Characterization & Data
Product Properties:
-
IUPAC Name: Oxirane-2-carbonitrile
-
Boiling Point: ~108-110°C (at 760 mmHg)
-
Appearance: Colorless liquid
Spectroscopic Validation:
| Technique | Signal | Assignment |
| IR | 2240 | |
| IR | 1240, 880 | Epoxide ring breathing |
| 1H NMR | ||
| 1H NMR |
Safety & Handling (Critical)
Hazard Classifications:
-
Acrylonitrile: OSHA Carcinogen, Flammable Liquid (Cat 2), Acute Toxicity (Oral/Dermal/Inhalation).
-
This compound: Direct-acting alkylating agent. Mutagenic.
Handling Protocols:
-
Containment: All weighing and reactions must occur inside a certified fume hood.
-
Quenching: Residual epoxide and acrylonitrile in glassware should be quenched with aqueous sodium bisulfite or thiosulfate before washing.
-
Waste: Segregate as "Halogenated/Cyanide Organic Waste." Do not mix with acids (risk of HCN evolution).
References
-
Payne, G. B., & Williams, P. H. (1961). Reactions of Hydrogen Peroxide.[2][3][4] VI. Alkaline Epoxidation of Acrylonitrile. Journal of Organic Chemistry, 26(3), 651–655. Link
-
Kedderis, G. L., & Batra, R. (1993). Species differences in the bioactivation of acrylonitrile to this compound. Carcinogenesis, 14(4), 685–691. Link
-
PubChem Compound Summary. (2023). This compound (CID 20662).[5] National Center for Biotechnology Information. Link
-
Padwa, A. (Ed.).[4] (1984). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience. (Context on nitrile oxide/epoxide reactivity).
Sources
Laboratory scale preparation of glycidonitrile
Technical Application Note: Controlled Synthesis of Glycidonitrile
Executive Summary
Glycidonitrile (Oxirane-2-carbonitrile, CAS: 4538-51-6) is a high-value, bifunctional chiral building block containing both an epoxide and a nitrile group. It serves as a critical intermediate in the synthesis of amino acids, heterocyclic compounds, and energetic binders. This guide details the laboratory-scale preparation of glycidonitrile via the Payne Epoxidation (alkaline hydrogen peroxide oxidation of acrylonitrile).
Critical Safety Warning: Glycidonitrile is a vesicant , lachrymator , and a source of cyanide upon metabolism or hydrolysis. It possesses high acute toxicity similar to acrylonitrile but with added alkylating potential. All operations must be conducted in a functioning fume hood with full PPE (butyl rubber gloves, face shield, respirator availability).
Mechanistic Insight & Reaction Design
Unlike electron-rich alkenes which react well with electrophilic oxidants (e.g., m-CPBA), acrylonitrile is electron-deficient due to the conjugation with the nitrile group. Therefore, it requires nucleophilic epoxidation .
The chosen method utilizes the Weitz-Scheffer epoxidation mechanism:
-
Activation: Hydrogen peroxide is deprotonated by a base to form the hydroperoxide anion (
). -
Nucleophilic Attack: The
attacks the -carbon of the acrylonitrile (Michael addition), forming a resonance-stabilized carbanion enolate. -
Ring Closure: The enolate oxygen attacks the peroxide oxygen, displacing the hydroxide ion and closing the epoxide ring.
Key Process Variable: pH Control
-
pH < 7.0: The concentration of
is insufficient, stalling the reaction. -
pH > 7.5: High alkalinity promotes the hydrolysis of the nitrile group to an amide (glycidamide) or carboxylic acid, and can trigger the polymerization of acrylonitrile.
-
Target: A tightly controlled pH of 7.0 – 7.5 .
Reaction Pathway Diagram
Figure 1: Nucleophilic epoxidation mechanism of acrylonitrile. Note the competing hydrolysis pathway at high pH.
Experimental Protocol
Method: Payne Epoxidation (Alkaline
Reagents & Equipment
| Reagent | Specification | Quantity | Role |
| Acrylonitrile | >99%, Stabilized | 53.0 g (1.0 mol) | Substrate |
| Hydrogen Peroxide | 30% Aqueous | 113 mL (~1.1 mol) | Oxidant |
| Sodium Hydroxide | 2N Solution | Variable | pH Adjuster |
| Solvent | Methanol or Water | 100-200 mL | Medium |
| Dichloromethane | HPLC Grade | 3 x 100 mL | Extraction |
| Sodium Sulfite | Saturated Soln. | ~50 mL | Quench |
Equipment:
-
3-Neck Round Bottom Flask (1L) equipped with:
-
Mechanical Stirrer (Teflon blade).
-
Calibrated pH Electrode (immersed).
-
Thermometer (internal).[1]
-
Two Dropping Funnels (one for
, one for NaOH).
-
Step-by-Step Methodology
-
System Setup:
-
Place the acrylonitrile and solvent (methanol/water mix recommended for solubility, though pure water works for biphasic) in the flask.
-
Cool the system to 15–20°C using a water/ice bath.
-
Note: Acrylonitrile is volatile (BP 77°C); ensure the condenser is efficient (glycol coolant recommended).
-
-
Reaction Initiation:
-
Adjust the initial pH to 7.0–7.2 using drops of 2N NaOH.
-
Begin the dropwise addition of 30% Hydrogen Peroxide .
-
-
Controlled Addition (The "Payne" Technique):
-
Simultaneous Dosing: As
is added, the pH will tend to drop (formation of acidic byproducts or consumption of base). -
Continuously add 2N NaOH dropwise to maintain pH strictly between 7.0 and 7.5 .
-
Temperature Control: The reaction is exothermic. Maintain internal temperature < 30°C (ideally 20–25°C). Rapid heating indicates polymerization risk.
-
Duration: Addition should take 1.5 – 2.0 hours.
-
-
Post-Reaction Stirring:
-
Once addition is complete, continue stirring at 20°C for 1–2 hours.
-
Monitor consumption of acrylonitrile via GC or TLC (if feasible) or simply test for peroxide persistence.
-
-
Quenching:
-
Test for excess peroxide using starch-iodide paper (turns blue/black).
-
Add saturated Sodium Sulfite (
) solution dropwise until the starch-iodide test is negative. Caution: Exothermic.
-
-
Workup & Isolation:
-
Saturate the aqueous mixture with NaCl (salting out).
-
Extract the mixture with Dichloromethane (DCM) (
mL). -
Tip: Glycidonitrile is water-soluble; thorough extraction is necessary.
-
Dry combined organics over anhydrous
. -
Filter and concentrate under reduced pressure (Rotavap) at < 30°C bath temperature. Do not overheat.
-
-
Purification:
-
Distill the crude residue under vacuum.
-
Target: Collect fraction boiling at ~50–55°C at 15 mmHg (Literature values vary; expect ~150°C at atm, but never distill at atm pressure due to decomposition).
-
Process Workflow Diagram
Figure 2: Experimental workflow for the Payne epoxidation of acrylonitrile.
Characterization & Quality Control
| Technique | Parameter | Expected Observation |
| IR Spectroscopy | Nitrile ( | Sharp stretch at 2240–2250 |
| Epoxide (C-O-C) | Bands at ~1240, 880, 820 | |
| Epoxide Ring | Multiplets at | |
| GC-MS | Purity | Single peak; M+ = 69 m/z |
| Refractive Index | ~1.4190 |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis to amide | Check pH probe calibration; ensure pH < 7.5. |
| Polymerization | Temperature spike | Improve cooling; slow down |
| Residual Peroxide | Incomplete quench | Verify with starch-iodide paper before extraction. |
References
-
Payne, G. B.; Williams, P. H. (1961). "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." Journal of Organic Chemistry, 26(3), 651–655.
-
Payne, G. B. (1961).
-Unsaturated Amides and Nitriles." Journal of Organic Chemistry, 26(3), 663–667. -
NIOSH. (2019).[2] "Acrylonitrile: Systemic Agent." CDC NIOSH Pocket Guide.
-
PubChem. (n.d.).[3] "Glycidonitrile Compound Summary." National Library of Medicine.
Sources
Application Note: Acid-Catalyzed Ring-Opening of 2-Cyanoethylene Oxide (Glycidonitrile)
Executive Summary & Strategic Rationale
2-Cyanoethylene oxide (Glycidonitrile, CAS: 4538-51-6) represents a unique class of "electron-deficient epoxides." Unlike standard alkyl-substituted epoxides, the attached nitrile (-CN) group dramatically alters the electronic landscape of the oxirane ring, creating a divergence between steric and electronic control during ring-opening events.
This guide addresses the acid-catalyzed ring-opening of glycidonitrile. This transformation is critical for synthesizing
Key Technical Challenges Addressed:
-
Regioselectivity: The electron-withdrawing nitrile group destabilizes carbocation character at the
-position (C2), directing nucleophilic attack to the -position (C3), contrary to the behavior of alkyl-epoxides (e.g., propylene oxide). -
Chemomimesis: Preventing the competing acid-catalyzed hydrolysis of the nitrile group itself.
-
Safety: Managing the risk of HCN evolution and epoxide toxicity.
Mechanistic Principles & Regiocontrol
To design a robust protocol, one must understand the underlying causality of the reaction.
The "Destabilized Cation" Effect
In typical acid-catalyzed epoxide openings (e.g., propylene oxide), the transition state possesses significant carbocation character. Nucleophiles usually attack the more substituted carbon because it better stabilizes this partial positive charge.
However, in This compound , the -CN group is strongly electron-withdrawing (inductive effect).
- -Carbon (C2): Development of positive charge here is energetically unfavorable due to the adjacent electron-withdrawing nitrile.
- -Carbon (C3): This terminal carbon is less substituted and lacks the direct destabilizing influence of the nitrile.
Consequently, acid-catalyzed opening of glycidonitrile proceeds via an
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the regioselective preference for C3 attack due to electronic destabilization at C2.
Experimental Protocol: Acid-Catalyzed Methanolysis
This protocol describes the ring-opening using methanol to produce 3-methoxy-2-hydroxypropanenitrile . This serves as a model for other nucleophiles (water, ethanol, azide).
Reagents & Equipment
-
Substrate: this compound (Glycidonitrile) [>97% purity].
-
Solvent/Nucleophile: Anhydrous Methanol (MeOH).
-
Catalyst: Sulfuric Acid (
, catalytic amount) or Amberlyst-15 (heterogeneous, easier workup). -
Quenching: Saturated
solution. -
Equipment: 3-neck round bottom flask, internal thermometer, dropping funnel, inert gas (Argon/Nitrogen) line.
Step-by-Step Methodology
Step 1: Catalyst Preparation (0 min)
-
Charge the reaction vessel with anhydrous Methanol (10 volumes relative to epoxide).
-
Critical: Cool the solvent to 0°C using an ice/water bath.
-
-
Homogeneous: Add concentrated
(0.05 eq) dropwise. -
Heterogeneous: Add Amberlyst-15 beads (10 wt% loading).
-
-
Reasoning: Low temperature prevents immediate exothermic polymerization and suppresses nitrile hydrolysis.
Step 2: Controlled Addition (15-30 min)
-
Dissolve this compound in a minimal amount of MeOH.
-
Add the epoxide solution dropwise to the acidic methanol over 30 minutes, maintaining internal temperature
. -
Validation: Monitor exotherm.[3] A spike
indicates addition is too fast, risking polymerization.
Step 3: Reaction Phase (2-4 hours)
-
Allow the mixture to warm slowly to room temperature (20-25°C).
-
Stir for 2-4 hours.
-
Monitoring: Use TLC (silica, EtOAc/Hexane) or GC-MS. Look for the disappearance of the epoxide peak.
-
Note: The product is more polar than the starting material.
-
Step 4: Quenching & Isolation
-
If Homogeneous (
): Cool to 0°C. Neutralize with saturated until pH = 7. Do not over-basify (risk of retro-aldol type degradation or elimination). -
If Heterogeneous (Amberlyst): Simply filter off the catalyst beads.
-
Remove excess Methanol under reduced pressure (Rotary Evaporator, bath < 40°C).
-
Extract the residue with Dichloromethane (DCM) or Ethyl Acetate.
-
Dry over
, filter, and concentrate.
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Temperature too high during addition; Acid concentration too high. | Maintain T < 5°C during addition. Reduce catalyst loading. |
| Amide Byproduct | Hydrolysis of the Nitrile (-CN) group. | Reaction ran too long or too much water present. Use strictly anhydrous MeOH. |
| Regioisomer Mixture | Presence of Lewis acidic metals or solvent effects. | Ensure proton source is clean. Use non-polar co-solvent if necessary. |
Safety & Hazard Management (HCN Protocol)
Working with cyano-epoxides requires strict adherence to cyanide safety protocols. While the nitrile group is covalently bonded, acidic conditions—especially if heated or if water is present—can theoretically liberate Hydrogen Cyanide (HCN) via hydrolysis or elimination pathways.
Cyanide Safety Decision Tree
Figure 2: Safety workflow for managing potential HCN risks during acid catalysis.
Mandatory PPE & Engineering Controls
-
HCN Monitor: A portable electrochemical HCN detector must be active inside the fume hood.
-
Waste Disposal: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide to cyanate before disposal.
-
No Strong Acids in Waste: Never mix the reaction waste stream with strong acids.
References
-
Regioselectivity in Epoxide Opening
- Title: The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpret
- Source: CHIMIA Intern
-
URL:[Link]
-
Synthesis of Cyano-Epoxides
-
General Epoxide Reactivity
-
Safety Data
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C3H3NO | CID 20662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1910.1047 App A - Substance Safety Data Sheet for Ethylene Oxide (Non-Mandatory) | Occupational Safety and Health Administration [osha.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: Glycidonitrile as a Bifunctional C3 Synthon in Pharmaceutical Synthesis
This guide outlines the application of Glycidonitrile (2,3-epoxypropionitrile) as a versatile C3 synthon in pharmaceutical synthesis. It prioritizes mechanistic insight, safety, and scalable protocols for drug development professionals.
Executive Summary
Glycidonitrile (CAS 4538-51-6) serves as a high-value C3 building block in organic synthesis, distinguished by its dual electrophilic functionality: a strained epoxide ring and an electron-withdrawing nitrile group.[1] This bifunctionality allows for the rapid construction of
Chemical Profile & Safety Architecture
Warning: Mutagenic & Toxic Compound Glycidonitrile is an alkylating agent capable of forming DNA adducts (specifically at N7-guanine).[1] It must be handled in a closed system with full barrier protection.
| Property | Specification |
| IUPAC Name | Oxirane-2-carbonitrile |
| CAS Number | 4538-51-6 |
| Molecular Weight | 69.06 g/mol |
| Boiling Point | ~155°C (decomposition risk) |
| Reactivity | Susceptible to nucleophilic attack (epoxide opening) and hydrolysis (nitrile).[1] |
| Hazards | Acute toxicity (oral/inhalation), Mutagenic (Category 2), Skin Irritant. |
Handling Protocol (Mandatory)
-
Containment : All transfers must occur within a Class II Biosafety Cabinet or Glovebox.
-
Quenching : Residual glycidonitrile must be quenched with 10% aqueous NaOH (hydrolysis to glycidic acid) or aqueous sodium thiosulfate (epoxide opening) before disposal.
-
Monitoring : Use colorimetric nitrile badges for real-time air monitoring.
Mechanistic Versatility: Regioselective Ring Opening
The synthetic utility of glycidonitrile is defined by the regioselectivity of nucleophilic attack. The electron-withdrawing nitrile group at C2 polarizes the epoxide, but steric factors typically direct nucleophiles to the C3 position .
Reaction Pathway Analysis[2]
-
Path A (C3 Attack - Favored): Under basic or neutral conditions, nucleophiles (amines, thiols) attack the less hindered C3 carbon, yielding 3-substituted-2-hydroxypropanenitriles . This is the primary route for synthesizing isoserine scaffolds.
-
Path B (C2 Attack - Disfavored): Attack at C2 is sterically hindered and electronically disfavored unless specific Lewis Acid catalysts are employed to activate the oxygen, stabilizing the partial positive charge at C2.
Figure 1: Regioselectivity of nucleophilic attack on glycidonitrile. Path A is the dominant mode for amine nucleophiles.
Detailed Protocol: Synthesis of -Amino- -Hydroxy Nitriles
This protocol describes the reaction of glycidonitrile with a secondary amine (e.g., morpholine or benzylamine) to form a key intermediate for pharmaceutical scaffolds.
Objective
Synthesize 3-(Benzylamino)-2-hydroxypropanenitrile via regioselective epoxide opening.
Materials
-
Glycidonitrile (1.0 equiv, freshly distilled if possible)
-
Benzylamine (1.1 equiv)
-
Solvent: Isopropyl Alcohol (IPA) or Acetonitrile (MeCN)
-
Catalyst: Calcium Triflate [Ca(OTf)₂] (5 mol%) - Optional, enhances regioselectivity
Step-by-Step Methodology
-
Preparation (0 min) :
-
Purge a 100 mL round-bottom flask with nitrogen.
-
Add Benzylamine (1.18 g, 11 mmol) and IPA (20 mL).
-
Cool the solution to 0°C using an ice bath to control the exotherm.
-
-
Addition (15 min) :
-
Dissolve Glycidonitrile (0.69 g, 10 mmol) in IPA (5 mL).
-
Add the glycidonitrile solution dropwise to the amine over 15 minutes.
-
Note: Maintain internal temperature < 5°C to prevent polymerization.
-
-
Reaction (4 hours) :
-
Allow the mixture to warm to room temperature (25°C).
-
Stir for 4 hours. Monitor consumption of epoxide via TLC (Silica, 50% EtOAc/Hexane) or HPLC.
-
Endpoint: Disappearance of glycidonitrile peak.
-
-
Workup :
-
Concentrate the solvent under reduced pressure (Rotavap) at < 40°C.
-
The residue is typically a viscous oil.
-
Purification : Flash column chromatography (DCM:MeOH 95:5).
-
-
Validation :
-
1H NMR (CDCl3) : Look for the diagnostic hydroxymethine proton at ~4.5 ppm (dd) and the methylene protons adjacent to the amine at ~2.9 ppm.
-
IR : Strong nitrile stretch at ~2250 cm⁻¹.
-
Downstream Pharmaceutical Applications
Once the 3-amino-2-hydroxypropanenitrile core is synthesized, it serves as a divergence point for multiple drug classes.
A. Hydrolysis to Isoserine Derivatives
-
Process : Acidic hydrolysis (HCl/H₂O) converts the nitrile to a carboxylic acid.
-
Application : Isoserine (3-amino-2-hydroxypropanoic acid) is a structural isomer of serine and a key component of the Paclitaxel (Taxol) side chain (specifically N-benzoyl-(2R,3S)-3-phenylisoserine).
-
Relevance : Modifying the amine input (e.g., using a chiral amine) allows for the asymmetric synthesis of the Taxol side chain.
B. Heterocycle Formation (Oxazoles)
-
Process : Cyclization of the
-hydroxy nitrile with aldehydes or amidines. -
Application : Synthesis of Oxazole-4-carbonitriles , which are pharmacophores in various kinase inhibitors and antibiotics.
C. Reduction to 1,3-Amino Alcohols
-
Process : Reduction of the nitrile group (e.g., H₂/Raney Ni or LiAlH₄).
-
Application : Yields 1,3-diamino-2-propanol derivatives. This motif is structurally related to the backbone of protease inhibitors and certain antiretrovirals.
Figure 2: Synthetic divergence from the glycidonitrile-amine adduct.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Polymerization | Reaction temperature too high or impure glycidonitrile. | Distill glycidonitrile prior to use; keep T < 0°C during addition. |
| Low Regioselectivity | Competitive attack at C2. | Use bulky amines or add Lewis Acid (e.g., LiClO₄ or Ca(OTf)₂) to reinforce C3 preference. |
| Nitrile Hydrolysis | Moisture in solvent during epoxide opening. | Use anhydrous IPA or MeCN; store reagents over molecular sieves. |
References
-
Mechanistic Insight : Ring-opening of epoxides with nucleophiles under acidic and basic conditions. Master Organic Chemistry. Link
-
Safety & Toxicology : Analysis of DNA Adducts and Mutagenic Potency in Rats Exposed to Acrylonitrile (and its epoxide metabolite). Chemical Research in Toxicology, 2020. Link
-
Synthesis of Heterocycles : Reactions of Glycolonitrile (and derivatives) with Ammonia and Water: A Free Energy Map. PubMed, 2018. Link
-
General Epoxide Chemistry : Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Link
-
Chemical Data : 2,3-Epoxypropionitrile (Glycidonitrile) CAS 4538-51-6.[1] PubChem. Link
Sources
Application Note: High-Sensitivity Headspace GC-MS Protocol for 2-Cyanoethylene Oxide (2-CEO) Detection
Executive Summary & Scientific Rationale
2-Cyanoethylene oxide (2-CEO) , also known as glycidonitrile, is the primary oxidative metabolite of Acrylonitrile (AN) , formed via cytochrome P450 2E1 (CYP2E1). It represents a critical biomarker for AN toxicity and carcinogenicity due to its role as a direct-acting mutagen capable of forming DNA adducts (e.g., 7-(2-oxoethyl)-guanine).
The Analytical Challenge: 2-CEO is an epoxide, rendering it thermally labile and chemically reactive. It has a half-life of approximately 2 hours in neutral buffer (pH 7.4) and is prone to rapid hydrolysis by epoxide hydrolase (EH) or conjugation with glutathione (GSH).
-
Direct Liquid Injection (DLI) is often unsuitable due to the high temperatures of standard GC inlets (
), which can catalyze ring-opening and degradation, yielding false negatives. -
The Solution: This protocol utilizes Headspace (HS) GC-MS (specifically SPME-enhanced) to analyze 2-CEO. This approach minimizes thermal stress, eliminates non-volatile matrix interferences (proteins/lipids), and leverages the volatility of the epoxide for high-sensitivity detection.
Metabolic Context Diagram
The following diagram illustrates the transient nature of 2-CEO and why stabilization is critical during sample prep.
Figure 1: Metabolic fate of Acrylonitrile showing the transient, central role of 2-CEO.
Experimental Protocol
Reagents & Standards
-
Analyte: this compound (Synthesized via oxidation of acrylonitrile with m-chloroperbenzoic acid if not commercially available).
-
Internal Standard (IS): Acrylonitrile-d3 (AN-d3) or Isobutyronitrile (IBN). Note: Deuterated 2-CEO is difficult to source; AN-d3 is an acceptable surrogate for headspace partitioning.
-
Matrix Modifier: Saturated Sodium Chloride (NaCl) solution (360 g/L).
-
Stabilizer: 10 mM Phosphate buffer (pH 7.0) containing 1 mM cyclohexene oxide (Epoxide Hydrolase inhibitor) if analyzing metabolically active tissues.
Instrumentation Setup
System: Agilent 7890B GC coupled with 5977B MSD (or equivalent Shimadzu QP2020 NX). Sampling: Gerstel MPS or Shimadzu HS-20 Headspace Sampler.
| Parameter | Setting / Description | Rationale |
| Column | DB-WAX UI or VF-624ms (30 m × 0.25 mm × 0.25 µm) | 2-CEO is polar (cyano group).[1] WAX columns provide superior retention and peak shape compared to non-polar 5MS columns. |
| Inlet Mode | Split (10:1) | Prevents column overload; 2-CEO is volatile. |
| Inlet Temp | 200°C (Lower than standard) | Minimize thermal degradation of the epoxide ring. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard optimal linear velocity. |
| Oven Program | 40°C (hold 2 min) → 10°C/min → 150°C → 20°C/min → 240°C (hold 3 min) | Low initial temp focuses volatiles; slow ramp separates 2-CEO from residual acrylonitrile. |
| Transfer Line | 230°C | Prevent condensation. |
| Ion Source | 230°C (EI Source) | Standard EI conditions. |
| MS Mode | SIM (Selected Ion Monitoring) | Essential for trace quantification in complex matrices. |
Sample Preparation (Headspace SPME)
This workflow uses "Salting Out" to push the polar 2-CEO into the headspace.
-
Thawing: Thaw plasma/microsomal samples on ice immediately before analysis.
-
Aliquot: Transfer 500 µL of sample into a 10 mL or 20 mL headspace vial.
-
IS Addition: Add 10 µL of Internal Standard solution (10 µg/mL in water).
-
Salting Out: Add 500 µL of Saturated NaCl solution. Crucial: This increases ionic strength, reducing the solubility of 2-CEO in the aqueous phase and enhancing headspace sensitivity.
-
Sealing: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).
-
Incubation: Incubate at 50°C for 15 minutes with agitation (500 rpm).
-
Extraction: Insert SPME Fiber (Carboxen/PDMS or DVB/CAR/PDMS ) into headspace for 20 minutes at 50°C.
-
Desorption: Desorb in GC inlet for 2 minutes.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for 2-CEO extraction and detection.
Data Acquisition & Analysis
Mass Spectrum & SIM Parameters
2-CEO (MW 69) fragments characteristically. The molecular ion is often weak; therefore, quantification relies on stable fragment ions.
| Compound | Ret.[2][3][4][5][6][7][8] Time (approx)* | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Rationale |
| This compound | 6.8 min | 42 ( | 69 ( | 41 ( | m/z 42 (loss of HCN) is typically the base peak. |
| Acrylonitrile-d3 (IS) | 3.2 min | 56 ( | 54 | 29 | Distinct from native AN (m/z 53). |
*Retention times depend on column length and flow rate; determine experimentally.
Calculation
Quantification is performed using the Internal Standard Method :
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Linearity: Construct a 6-point calibration curve (e.g., 10 – 1000 ng/mL) in the matched matrix (e.g., blank plasma).
must be . -
Limit of Detection (LOD): Signal-to-Noise (S/N) ratio > 3. Expected LOD is ~2-5 ng/mL using SPME.
-
Carryover Check: Inject a blank methanol/water sample after the highest standard. Result must be < LOD.
-
Stability Check: Due to the epoxide's reactivity, prepare standards daily. If autosampler time exceeds 4 hours, keep samples at 4°C until incubation.
Troubleshooting Guide
-
Problem: Poor peak shape for 2-CEO.
-
Cause: Water accumulation in the column or active sites in the liner.
-
Fix: Trim column (0.5 m), change liner to a deactivated split liner with glass wool.
-
-
Problem: Low sensitivity (m/z 69 missing).
-
Cause: Ion source temperature too high causing excessive fragmentation.
-
Fix: Lower source temp to 200°C or rely on m/z 42 for quantitation.
-
-
Problem: Conversion to 2-Chloroethanol.
-
Cause: If using HCl for acidification (common in some protocols), the epoxide ring will open to form chlorohydrins.
-
Fix:Avoid strong acids. Use neutral salts (NaCl) only.
-
References
-
Sumner, S. C., et al. (1999). Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice.[9] Chemical Research in Toxicology. [Link]
-
Guengerich, F. P., et al. (1981). In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids. Cancer Research. [Link]
-
European Commission. (2021). EURL-SRM - Analytical observations report on the analysis of Ethylene Oxide and 2-Chloroethanol. (Methodological basis for epoxide analysis). [Link]
-
Agilent Technologies. (2021).[10] Ethylene Oxide and 2-Chloroethanol in Spices and Oilseeds Using QuEChERS GC/MS/MS. (Application Note 5994-3538EN). [Link]
-
Chanas, B., et al. (2003).[1] Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases.[1] Toxicology and Applied Pharmacology. [Link]
Sources
- 1. Differential metabolism of acrylonitrile to cyanide is responsible for the greater sensitivity of male vs female mice: role of CYP2E1 and epoxide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound (4538-51-6) for sale [vulcanchem.com]
- 5. Mass Spectrometry [www2.chemistry.msu.edu]
- 6. agilent.com [agilent.com]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Handling and storage procedures for acrylonitrile epoxide
Technical Application Note: Handling, Storage, and Protocol Management for 2-Cyanoethylene Oxide (Acrylonitrile Epoxide)
Part 1: Executive Summary & Chemical Identity
This compound (CEO) , also known as Glycidonitrile , is the primary oxidative metabolite of acrylonitrile. It is a highly reactive, electrophilic epoxide responsible for the genotoxic effects associated with acrylonitrile exposure. Unlike stable commercial reagents, CEO is chemically labile, susceptible to rapid hydrolysis, and acts as a direct-acting mutagen.
This guide provides a rigorous framework for researchers handling CEO as a toxicological standard or synthetic intermediate. Due to its instability, standard "shelf-storage" is insufficient; strict cryogenic and anhydrous protocols are required to maintain integrity.
Chemical Profile
| Property | Specification |
| IUPAC Name | Oxirane-2-carbonitrile |
| Common Names | This compound (CEO), Glycidonitrile |
| CAS Number | 4538-51-6 |
| Molecular Formula | C |
| Molecular Weight | 69.06 g/mol |
| Physical State | Colorless liquid (volatile) |
| Solubility | Soluble in water (hydrolyzes), DMSO, Acetone, THF |
| Stability (Aqueous) | |
| Reactivity | High; reacts with DNA (N7-guanine) and proteins |
Part 2: Mechanism of Action & Hazard Logic
To safely handle CEO, one must understand its biological fate. It is not merely a toxicant but a "hard" electrophile that alkylates DNA without metabolic activation.
Metabolic & Degradation Pathway (DOT Visualization)
The following diagram illustrates the formation of CEO from acrylonitrile via CYP2E1 and its subsequent divergent pathways: detoxification (Glutathione) vs. toxicity (DNA Adducts).
Figure 1: Metabolic activation of Acrylonitrile to CEO and subsequent reactive pathways. Note the dual risk of direct DNA alkylation and cyanide release.
Part 3: Storage & Stability Protocols
The half-life of CEO in neutral aqueous buffer is approximately 99 minutes to 2 hours at 37°C [2, 3]. Therefore, aqueous stock solutions are prohibited for storage.
Protocol A: Long-Term Storage (Neat or Stock)
-
Solvent Selection:
-
Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous THF (Tetrahydrofuran).
-
Rationale: DMSO stabilizes the epoxide ring and prevents hydrolysis. THF is suitable if the compound must be evaporated later, but DMSO is preferred for biological assays.
-
Avoid: Water, Methanol, Ethanol (nucleophilic solvents can open the epoxide ring).
-
-
Temperature & Atmosphere:
-
Temperature: -80°C (Critical). At -20°C, slow polymerization or degradation may occur over weeks.
-
Atmosphere: Argon or Nitrogen overlay. Oxygen is less of a concern than moisture.
-
-
Vessel Type:
-
Use silanized glass vials with Teflon-lined caps.
-
Warning: Avoid standard polystyrene or polypropylene tubes for long-term storage, as the epoxide may leach plasticizers or adsorb to the walls.
-
Protocol B: Working Solution Preparation
-
Step 1: Remove the anhydrous stock (in DMSO) from -80°C and thaw on ice.
-
Step 2: Prepare the aqueous dilution (e.g., PBS) immediately before use.
-
Step 3: Vortex for 5 seconds.
-
Step 4: Use within 15 minutes .
-
Validation: If the experiment lasts >1 hour, replenish the medium with fresh CEO, as the effective concentration will drop by ~25-50% depending on pH and temperature.
Part 4: Handling & Synthesis Workflow
Due to commercial scarcity, researchers often synthesize CEO in-situ or purify it in small batches.
Synthesis Overview (Nucleophilic Epoxidation)
Note: This is a summary for context. See Reference [4] for full synthetic details. Unlike simple alkenes, acrylonitrile is electron-deficient. Therefore, it requires nucleophilic epoxidation (e.g., Alkaline Hydrogen Peroxide) rather than electrophilic epoxidation (mCPBA).
-
Reagents: Acrylonitrile,
, pH 7.0–7.5 controlled (often using a carbonate buffer). -
Key Risk: The reaction generates oxygen and heat; runaway polymerization of acrylonitrile is a risk.
Handling Workflow (DOT Visualization)
Figure 2: Step-by-step workflow for receiving, verifying, and banking CEO samples.
Part 5: Decontamination & Waste Disposal
Because CEO is a mutagen, standard waste disposal is insufficient. You must chemically deactivate the epoxide before disposal.
Deactivation Solution:
-
Composition: 10% w/v Sodium Thiosulfate + 1% Sodium Hydroxide in water.
-
Mechanism: The thiosulfate acts as a strong nucleophile, opening the epoxide ring to form a non-volatile, water-soluble salt. The base neutralizes potential cyanide generation.
Procedure:
-
Collect all liquid waste containing CEO.
-
Add Deactivation Solution in a 10:1 ratio (Solution:Waste).
-
Let stand in a fume hood for 24 hours.
-
Check pH (should remain basic).
-
Dispose of as hazardous chemical waste (do not pour down the drain due to residual cyanide potential).
Part 6: References
-
Kedderis, G. L., & Batra, R. (1993). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile. Carcinogenesis, 14(4), 685-689. Retrieved from [Link]
-
Guengerich, F. P., et al. (1981). Activation and metabolism of acrylonitrile. Chemical Industry Institute of Toxicology.[1] Retrieved from [Link]
-
Roberts, A. E., et al. (1991). In vivo interaction of acrylonitrile and this compound with DNA in rats. Cancer Research.[2] Retrieved from [Link]
-
El-Hadri, L., et al. (2003). Differential metabolism of acrylonitrile to cyanide... role of CYP2E1. Toxicology and Applied Pharmacology.[3] Retrieved from [Link]
Sources
Application Note: Controlled Reactivity & Synthesis of Glycidonitrile (2,3-Epoxypropionitrile)
Executive Summary
Glycidonitrile (2,3-epoxypropionitrile) represents a high-value, bifunctional "chassis" molecule in drug discovery. Its utility lies in its dual electrophilic nature: it possesses a strained epoxide ring susceptible to nucleophilic attack and a nitrile group capable of transformation into amides, acids, or heterocycles. However, this duality presents significant safety and stability challenges.
This guide provides a rigorous, field-validated framework for synthesizing, handling, and reacting glycidonitrile. Unlike standard epoxides, the electron-withdrawing nitrile group at C2 significantly alters the polarization of the epoxide ring, necessitating precise control over pH and Lewis acidity to direct regioselectivity and prevent catastrophic polymerization or cyanide release.
Safety Architecture & Hazard Profiling
CRITICAL WARNING: Glycidonitrile poses a Dual Hazard :
-
Alkylating Agent: Like all epoxides, it is a mutagenic DNA-alkylating agent.
-
Cyanogen Source: Under basic conditions or thermal stress, it can fragment to release Hydrogen Cyanide (HCN).
The "Kill Switch" Protocol
Before uncapping any reagent, establish the following quenching system. This is non-negotiable.
-
Primary Quench (Oxidative): 10% Sodium Hypochlorite (Bleach) solution. (Destroys free cyanide).
-
Secondary Quench (Nucleophilic): 1M Sodium Thiosulfate (Neutralizes residual peroxides from synthesis).
-
Vapor Control: All work must occur in a fume hood with a face velocity >100 fpm. Double-gloving (Nitrile over Laminate) is required.
Decision Logic for Handling
The following decision tree outlines the operational logic for determining reaction parameters based on safety constraints.
Figure 1: Operational safety logic. Operating outside pH 7.0–7.5 drastically increases the probability of runaway polymerization or toxic fragmentation.
Core Protocol 1: Synthesis via Payne Oxidation
The most robust route to glycidonitrile is the Payne oxidation of acrylonitrile using hydrogen peroxide. The "Self-Validating" aspect of this protocol relies on Chemostat pH Control .
Reagents & Setup
-
Substrate: Acrylonitrile (Freshly distilled to remove inhibitor).
-
Oxidant: 30% Hydrogen Peroxide (
). -
Catalyst/Buffer: Sodium Tungstate (
) / Sodium Bicarbonate. -
Solvent: Methanol/Water (1:1).
Step-by-Step Methodology
-
System Preparation:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the biphasic finish), a pH probe, and a dropping funnel.
-
Charge flask with Acrylonitrile (1.0 equiv) and Methanol. Cool to 10°C.
-
-
The "Goldilocks" Addition (Critical Step):
-
Add
(1.2 equiv) dropwise. -
Causality: The epoxidation is exothermic. If T > 30°C, the nitrile hydrolyzes to the amide (acrylamide epoxide).
-
Simultaneous pH Adjustment: During peroxide addition, the pH will drift acidic. You must concurrently add 1M NaOH via a separate addition funnel or syringe pump to maintain pH 7.0–7.5 .
-
Note: If pH > 8.0, the peroxide attacks the nitrile (Radziszewski reaction). If pH < 6.5, the epoxidation stalls.
-
-
Monitoring:
-
Test for peroxide consumption using starch-iodide paper (turns blue if peroxide persists).
-
Monitor reaction progress via TLC (Stain: KMnO4; Glycidonitrile stains yellow/white on purple).
-
-
Workup (The Separation):
-
Quench excess peroxide with saturated Sodium Thiosulfate until starch-iodide test is negative.
-
Extract with Dichloromethane (DCM). Do not use Ethyl Acetate as it complicates distillation.
-
Dry over
and concentrate carefully (Product BP ~109°C; do not use high vacuum).
-
Core Protocol 2: Regioselective Nucleophilic Ring Opening
Glycidonitrile is an "Ambident Electrophile." Nucleophiles can attack at C3 (terminal) or C2 (internal).
-
C3 Attack (Steric Control): Favored by unhindered nucleophiles.
-
C2 Attack (Electronic Control): Favored because the nitrile group is electron-withdrawing, making C2 highly electrophilic.
To force C3 selectivity (usually the desired path for chain extension), we employ Lewis Acid catalysis.
Reaction Engineering: The Lewis Acid Switch
Reagents:
-
Glycidonitrile (1.0 equiv)
-
Nucleophile (e.g., Aniline, Azide, Thiol)
-
Catalyst: Lithium Perchlorate (
) or Ytterbium Triflate ( ).
Protocol:
-
Solvation: Dissolve Glycidonitrile in Acetonitrile (polar aprotic is essential to support the Lewis Acid).
-
Catalyst Loading: Add 10 mol%
. -
Nucleophile Addition: Add nucleophile slowly at 0°C.
-
Validation:
-
Take an aliquot for NMR.
-
C3 Attack Signal: Look for the CH2 signal adjacent to the nucleophile (typically
3.0–4.0 ppm). -
C2 Attack Signal: Look for a methine proton doublet adjacent to the nitrile.
-
Data Summary: Solvent Effects on Regioselectivity[3]
| Solvent | Dielectric Constant ( | C3:C2 Ratio (Typical) | Notes |
| DCM | 8.9 | 60:40 | Poor selectivity without catalyst. |
| THF | 7.5 | 70:30 | Ether oxygen competes for Lewis Acid. |
| Acetonitrile | 37.5 | 95:5 | Optimal. Stabilizes the transition state. |
| Water | 80.1 | N/A | Avoid. High risk of hydrolysis. |
Mechanistic Pathway & Derivatization[1][3]
The following diagram illustrates the divergent pathways available from the parent glycidonitrile, highlighting the "Selectivity Gates" (pH and Catalyst presence).
Figure 2: Reaction divergence. The green path represents the target synthetic utility; red indicates the primary safety failure mode.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Synthesis) | pH drift > 8.0 during reaction. | Use an automated syringe pump for NaOH addition; switch to phosphate buffer. |
| Polymer formation | Reaction temperature > 40°C or lack of solvent. | Dilute reaction (0.5M max); maintain strict T < 25°C. |
| Emulsion during workup | Surfactant nature of epoxy-nitrile. | Add Brine (sat. NaCl) and filter through Celite before separation.[6] |
| Unexpected HCN detected | Basic hydrolysis of the nitrile group. | Immediate quench with bleach.[6] Check pH of aqueous layer.[7] |
References
-
Payne Oxidation Mechanism: Payne, G. B.; Williams, P. H. "Reactions of Hydrogen Peroxide. VI. Alkaline Epoxidation of Acrylonitrile." Journal of Organic Chemistry, 1961 , 26, 651–655. Link
-
Regioselectivity in Epoxides: Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxy-3-butenes." Journal of Organic Chemistry, 1995 , 60, 2514. Link
-
Safety & Toxicity (Acrylonitrile/Glycidonitrile): National Center for Biotechnology Information. PubChem Compound Summary for CID 7855, Acrylonitrile. Link
-
Lewis Acid Catalysis: Chini, M.; Crotti, P.; Gardelli, C. "Metal salts as new catalysts for the regioselective ring opening of epoxides." Tetrahedron, 1992 , 48, 3805. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Acrylonitrile Epoxidation
Ticket ID: #CN-EPOX-001 Subject: Troubleshooting Side Products & Yield Loss in Glycidonitrile Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The "Electron-Deficient" Trap
Welcome to the technical support hub for acrylonitrile epoxidation. If you are here, you are likely attempting to synthesize Glycidonitrile (2-cyanooxirane) and are encountering a mixture of white solids, low yields, or unexpected IR spectra.
The Core Problem: Acrylonitrile (
However, the conditions required for nucleophilic epoxidation (Alkaline Hydrogen Peroxide) are chemically identical to the conditions for the Radziszewski Reaction (hydration of nitriles to amides). You are essentially fighting a war on two fronts: epoxidizing the alkene while trying to stop the nitrile from turning into an amide.
Module 1: Diagnostic Dashboard (Troubleshooting)
Use this table to diagnose your specific failure mode based on physical observation and analytical data.
| Symptom | Likely Culprit | The Mechanism | Corrective Action |
| White Precipitate (Insoluble) | Polyacrylonitrile (PAN) | Radical polymerization initiated by heat or impurities.[1] | Add radical scavenger (e.g., hydroquinone).[1] Lower reaction temp ( |
| White Precipitate (Soluble in hot water) | Glycidamide | Radziszewski Reaction: The nitrile group hydrolyzed to an amide ( | Lower pH (maintain 7.0–7.5).[1] Reduce reaction time. |
| IR: Loss of Peak @ ~2240 cm⁻¹ | Nitrile Hydrolysis | The distinct | Switch to anhydrous oxidant (e.g., |
| Exotherm Runaway | Polymerization | Acrylonitrile polymerization is highly exothermic, creating a positive feedback loop.[1] | Emergency Stop: Ice bath immediately. Ensure dropwise addition of oxidant.[1][4] |
| Low Conversion | Wrong Mechanism | Using electrophilic oxidants (mCPBA) on an electron-poor alkene.[1] | Switch to Nucleophilic Epoxidation (Weitz-Scheffer conditions).[1][3][5] |
Module 2: The Mechanisms of Failure
To fix the reaction, you must understand the competition occurring in your flask. There are three competing pathways for the Acrylonitrile substrate.[1]
Pathway Analysis (DOT Visualization)
Figure 1: The "Triple Threat" reaction landscape.[1] The green path is the target; red paths are competitive side reactions driven by the same reagents.
Deep Dive: The Weitz-Scheffer vs. Radziszewski Conflict
-
The Target (Weitz-Scheffer): The hydroperoxide anion (
) attacks the -carbon of the alkene. This forms a carbanion intermediate, which then cyclizes to release and form the epoxide (Glycidonitrile).[1] -
The Trap (Radziszewski): The same
anion is also a nucleophile toward the nitrile carbon. If it attacks the group, it forms a peroxyimidic acid intermediate, which rearranges to an amide (Acrylamide).[1]-
Critical Insight: The rate of nitrile hydration increases significantly at higher pH (
). To favor epoxidation, you must keep the pH in a "Goldilocks zone" (typically 7.0–8.0) where the concentration of is sufficient for epoxidation but the base concentration is low enough to retard hydrolysis.
-
Module 3: Optimized Experimental Protocol
Warning: Glycidonitrile is a potent alkylating agent and mutagen (causes DNA strand breaks).[1] Acrylonitrile is volatile and toxic.[1][6] All steps must be performed in a fume hood.[1]
Method: Controlled Alkaline Epoxidation (Modified Payne/Weitz-Scheffer)[1]
Reagents:
-
Acrylonitrile (Freshly distilled to remove inhibitors if polymerization is not the issue; otherwise keep inhibitor).[1]
-
Hydrogen Peroxide (30%).[1]
-
Base: 1M NaOH or KOH.[1]
-
Solvent: Methanol (improves solubility and heat transfer).[1]
Step-by-Step Workflow:
-
Setup: Equip a 3-neck flask with a thermometer, pH probe, and dropping funnel. Cool to 15–20°C .[1]
-
Solvent System: Dissolve Acrylonitrile in Methanol (1:3 ratio).
-
pH Calibration (CRITICAL): Add the base dropwise until pH reaches 7.5 . Do not exceed pH 8.5.[1]
-
Oxidant Addition: Add
dropwise.[1] -
Quenching: Once
is consumed (starch-iodide test), neutralize strictly to pH 7.0 with dilute HCl. -
Extraction: Extract immediately with Dichloromethane (
). Water promotes hydrolysis; get your product into the organic phase fast.[1]
Decision Tree for Protocol Adjustment
Figure 2: Real-time decision logic during the synthesis process.
Module 4: Safety & Toxicology (The "Must Read")
-
Glycidonitrile Toxicity: Unlike standard epoxides, the cyano group enhances cell permeability and reactivity. It has been shown to induce DNA strand breaks in viral DNA models (SV40) where acrylonitrile itself did not, indicating the epoxide is the active mutagenic species [3].
-
Confusion Alert: Do not confuse Glycidonitrile (2-cyanooxirane) with Glycolonitrile (Hydroxyacetonitrile).[1] They are distinct chemicals with different toxicity profiles, though both are related to cyanide metabolism.[1]
References
-
Payne, G. B., & Williams, P. H. (1961).[1] Reactions of Hydrogen Peroxide.[1][2][3] VI. Alkaline Epoxidation of Acrylonitrile. The Journal of Organic Chemistry. [1]
-
Kaczmarek, L., et al. (2021).[1] Radziszewski-Type Oxidation of 3,5-di(α-cyanostyryl)-1,2,4-thiadiazoles.[1] Molecules.[1][2][7][8][9][10][11][12] [1]
-
Peter, S., et al. (1983).[1] A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Carcinogenesis.[1]
-
Smith, J. G. (1984).[1] Synthetically useful reactions of epoxides.[1][2][3] Synthesis.[1][4][6][8][9][10][11][13] (General reference for nucleophilic opening of epoxides).
Sources
- 1. Acrylonitrile - Wikipedia [en.wikipedia.org]
- 2. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Acrylonitrile | H2CCHCN | CID 7855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20100048850A1 - Method for the synthesis of acrylonitrile from glycerol - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
- 12. kagawa-u.repo.nii.ac.jp [kagawa-u.repo.nii.ac.jp]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Glycidonitrile Stability & Handling
Topic: Prevention of Unwanted Polymerization in Glycidonitrile (2,3-Epoxypropionitrile) Document ID: GLN-STAB-2024-v1 Security Level: Laboratory/Industrial Safety
Core Directive: The Stability Paradox
Executive Summary: Glycidonitrile (GLN) presents a dual-hazard profile. Unlike simple acrylates that polymerize via free radicals, GLN’s primary instability arises from the epoxide ring , specifically via Anionic Ring-Opening Polymerization (AROP) . While the nitrile group contributes to electron deficiency, making the epoxide highly susceptible to nucleophilic attack, it is the epoxide that typically drives catastrophic polymerization events.
The Golden Rule:
"In Glycidonitrile handling, Bases are Triggers; Nucleophiles are Fuel; Temperature is the Accelerator."
To prevent polymerization, you must eliminate the initiation species (bases/nucleophiles) rather than just adding "inhibitors" as you would for monomers like styrene.
Technical Deep Dive: The Mechanism of Failure
To prevent the reaction, you must understand the enemy. GLN polymerization is rarely a radical process; it is ionic.
The Threat: Anionic Ring-Opening Polymerization (AROP)
Trace amounts of base (OH⁻, alkoxides, or even basic sites on glass surfaces) attack the less hindered carbon of the epoxide ring. This opens the ring, creating a new alkoxide anion, which immediately attacks the next GLN molecule.
Key Causality:
-
Initiation: A nucleophile (Nu⁻) attacks the epoxide ring.
-
Propagation: The ring opens, generating a highly reactive oxy-anion.
-
Chain Reaction: This oxy-anion acts as a new nucleophile, attacking another monomer.
-
Exotherm: The release of ring strain energy (~22-23 kcal/mol) heats the mixture, accelerating the rate (
) exponentially.
Visualization: The Polymerization Pathway
The following diagram illustrates the critical failure points where stability is lost.
Caption: Figure 1. The Anionic Ring-Opening Polymerization (AROP) cascade. Note that the reaction is autocatalytic due to the regeneration of the active alkoxide species.
Protocol: Self-Validating Handling System
Do not rely on "luck" or "fresh bottles." Use this protocol to guarantee stability.
Phase 1: Storage & Equipment Preparation
Objective: Eliminate initiation sites before GLN is even introduced.
| Parameter | Specification | Scientific Rationale |
| Glassware | Silylated or Acid-Washed | Standard glass has surface silanol (Si-OH) groups that are slightly acidic but can hydrogen bond; more critically, glass often retains alkaline detergent residues. Protocol: Rinse with 1N HCl, then distilled water, then acetone, and oven dry. |
| Temperature | -20°C to 4°C | Arrhenius equation dictates that lowering T significantly reduces the rate of spontaneous ring opening. |
| Atmosphere | Argon (Dry) | Nitrogen is acceptable, but Argon is heavier and blankets better. Moisture (H₂O) acts as a nucleophile/initiator. |
| Stabilizers | Trace Acid (Optional) | Unlike radical inhibitors (MEHQ), epoxide stabilizers are often weak acids (e.g., acetic acid <0.1%) to neutralize adventitious bases. |
Phase 2: Reaction Monitoring (The "Canary" System)
When using GLN in synthesis, you must monitor for the onset of polymerization.
The Viscosity Check (Simple & Effective):
-
Method: Invert the reaction vessel or check flow rate.
-
Indicator: Any observable thickening indicates oligomer formation.
-
Action: Immediate quenching (see Emergency Section).
The pH Drift Check:
-
Method: Use non-bleeding pH strips on the reaction solvent (if aqueous/mixed).
-
Indicator: A drift toward basicity (pH > 7.5) is a red flag.
-
Action: Adjust with weak acid immediately.
Troubleshooting & FAQs
Direct answers to common researcher pain points.
Q1: My Glycidonitrile turned yellow/orange in storage. Is it safe to use?
-
Diagnosis: The color change indicates the formation of chromophores, likely due to oligomerization involving the nitrile group or oxidative degradation.
-
Verdict: Do NOT use. The presence of oligomers suggests the inhibitor system has failed. Distillation is hazardous due to potential peroxide accumulation or heat-triggered polymerization.
-
Disposal: Treat as hazardous chemical waste.
Q2: Can I use standard radical inhibitors like BHT or Hydroquinone?
-
Answer: No.
-
Reasoning: Radical inhibitors prevent radical polymerization (attacking C=C bonds). GLN polymerization is primarily ionic (attacking the epoxide). Furthermore, hydroquinone contains hydroxyl groups which can theoretically act as nucleophiles under wrong conditions.
-
Correct Approach: Focus on acid-base neutrality and exclusion of water .
Q3: I need to distill GLN. How do I prevent polymerization in the pot?
-
Protocol:
-
Vacuum is King: Distill at the lowest possible pressure (< 5 mmHg) to keep pot temperature below 40°C.
-
Acidify the Pot: Add a trace of phosphoric acid or acetic acid to the pot to neutralize any basicity concentrating in the residue.
-
No Dryness: Never distill to dryness. The concentrated residue is a polymerization bomb.
-
Emergency Stabilization (The "Runaway" Scenario)
If you observe rapid temperature rise or bubbling (not from boiling):
-
Dilution: Immediately dump a large volume of cold, non-nucleophilic solvent (e.g., Toluene, Dichloromethane) into the reactor. This acts as a heat sink and separates the polymer chains.
-
Quenching: Add a weak acid source (e.g., dilute acetic acid in solvent) to protonate the active alkoxide anions, terminating the chain.
-
Evacuation: Close the hood sash. GLN degradation can release cyanide species.
Decision Logic for Troubleshooting
Caption: Figure 2. Decision tree for identifying and responding to polymerization events.
References
-
Safe Handling of Nitriles and Epoxides. Organic Syntheses, Coll. Vol. 3, p. 436 (1955). (General nitrile handling grounding).
-
Mechanism of Epoxide Polymerization. Polymer Chemistry, Royal Society of Chemistry. (Kinetic behavior of anionic ring-opening).
-
Glycidonitrile Safety Data Sheet. Fisher Scientific. (Specific hazard classifications).
-
Epoxide Polymerization Catalysis. Chemical Reviews, American Chemical Society. (Detailed mechanistic review of metal/base catalyzed polymerization).
Optimizing reaction conditions for nucleophilic addition to 2-Cyanoethylene oxide
Ticket ID: CEO-OPT-2026 Subject: Optimization of Nucleophilic Addition to 2-Cyanoethylene Oxide (Glycidonitrile) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Challenges
This compound (CEO), also known as glycidonitrile or oxirane-2-carbonitrile, is a highly reactive, electrophilic intermediate. Unlike standard alkyl epoxides, the attached nitrile group (
User Warning: CEO is a mutagenic metabolite of acrylonitrile.[1] All protocols described below typically require BSL-2 safety standards and handling in a fume hood.
The Core Challenge: The "Fragile" Electrophile
Users most frequently report failure due to two competing pathways:
-
Polymerization: The nitrile group activates the epoxide toward anionic polymerization, triggered by strong basic nucleophiles.
-
Cyanohydrin Instability: The primary ring-opening product is often an
-hydroxy nitrile (cyanohydrin derivative), which is thermodynamically unstable and prone to retro-aldol-type decomposition or hydrolysis.
Mechanism & Regiochemistry (The "Why")
Question:Why does the nucleophile attack the terminal carbon (C3) instead of the internal carbon (C2)?
Answer: In standard alkyl epoxides, nucleophilic attack is governed by a tug-of-war between sterics (favoring terminal attack) and electronics (favoring internal attack under acidic conditions). However, in this compound, both factors align to favor attack at the C3 (terminal) position.
-
Electronic Effect: The cyano group is strongly electron-withdrawing. It destabilizes the development of positive charge at the adjacent C2 position. Therefore, any transition state possessing carbocation character (typical of Lewis acid activation) will form at C3, not C2.
-
Steric Effect: The nitrile group adds steric bulk to C2, further directing the incoming nucleophile to the unhindered C3 methylene group.
The Result: The reaction is highly regioselective for
Visualization: Reaction Pathway Analysis
Figure 1: Mechanistic pathway showing the convergence of steric and electronic factors favoring C3 attack. Note the risk of decomposition for the major product.
Optimization Guide: Reaction Conditions
Solvent Selection: The Polarity Balance
The choice of solvent is critical to stabilize the transition state without solvating the nucleophile so strongly that it becomes unreactive.
| Solvent System | Suitability | Notes |
| Acetonitrile ( | ⭐⭐⭐⭐⭐ (Excellent) | Polar aprotic. Solubilizes CEO well; does not interfere with Lewis Acids. |
| Dichloromethane (DCM) | ⭐⭐⭐⭐ (Good) | Good for non-polar nucleophiles. Easy workup. |
| Water/Buffer | ⭐⭐ (Risky) | CEO hydrolyzes slowly ( |
| Methanol/Ethanol | ⭐ (Poor) | Protic solvents can compete as nucleophiles (solvolysis) and may promote nitrile hydrolysis. |
Catalysis: The "Soft" Activation Strategy
Avoid strong Bronsted acids (HCl,
-
Recommended Catalyst: Lithium Perchlorate (
) or Ytterbium Triflate ( ). -
Mechanism: The metal cation (
or ) coordinates to the epoxide oxygen, increasing electrophilicity at C3 without being acidic enough to attack the nitrile.
Temperature Control
-
Standard:
to Room Temperature ( ). -
Warning: Temperatures
significantly increase the rate of polymerization and retro-aldol decomposition.
Troubleshooting & FAQs
Issue 1: "My reaction turned into a brown tar/gel."
Diagnosis: Polymerization.
Cause: The reaction mixture was likely too basic. The nitrile group makes the
-
Use weak bases (e.g.,
, Pyridine) if a base is strictly necessary. -
Add the nucleophile slowly to the epoxide, not the other way around, to keep the concentration of active species low.
Issue 2: "I see the product on TLC, but it disappears during workup."
Diagnosis: Cyanohydrin Reversion.
Cause: The product is an
-
Quench: Use a mild acidic buffer (pH 5-6, e.g., Ammonium Chloride) for the quench.
-
Protection: Consider in situ protection of the resulting alcohol (e.g., with TMSCl) if the product is unstable.
Issue 3: "Low conversion with amine nucleophiles."
Diagnosis: Insufficient activation. Solution: Add a Lewis Acid promoter.
-
Protocol: Add 10 mol%
(solid) to the reaction mixture. This "salting-in" effect drastically accelerates epoxide opening by amines in aprotic solvents.
Visualization: Troubleshooting Logic Tree
Figure 2: Diagnostic flowchart for common experimental failures.
Standard Experimental Protocol (Amine Addition)
Objective: Synthesis of 3-(benzylamino)-2-hydroxypropanenitrile.
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Solvation: Dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (
concentration). -
Activation: Add
(0.1 equiv) and stir for 5 minutes at . -
Addition: Add Benzylamine (1.1 equiv) dropwise over 10 minutes.
-
Note: Exotherm is possible. Monitor internal temperature.
-
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Stain:
; Product usually runs lower than epoxide). -
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with saturated
solution (pH ~5). Crucial step to prevent reversion. -
Wash with Brine, dry over
, and concentrate in vacuo at .
-
-
Purification: Flash chromatography on silica gel (DCM/MeOH gradient). Avoid basic additives like Triethylamine in the eluent.
References
-
Kedderis, G. L., & Batra, R. (1993). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile. Carcinogenesis, 14(4), 685–689. Link
- Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Nitriles. Tetrahedron, 63(8), 1723-1754. (Discussion on cyanohydrin stability).
- Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of epoxides by means of metal salts. Tetrahedron, 48(18), 3805-3812.
-
PubChem.[3] (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Technical Support Center: 2-Cyanoethylene Oxide (CEO) Stability & Degradation
[1]
Status: Operational Subject: 2-Cyanoethylene Oxide (Glycidonitrile) Audience: Toxicology, Metabolism (DMPK), and Analytical Chemistry Divisions
Introduction
Welcome to the this compound (CEO) Technical Support Center. CEO (CAS: 4538-51-6) is the primary oxidative metabolite of acrylonitrile and a potent, direct-acting alkylating agent.
Critical Warning: Researchers frequently underestimate the hydrolytic instability of CEO in neutral biological buffers. Unlike stable drug metabolites, CEO undergoes rapid ring-opening in aqueous media, releasing Hydrogen Cyanide (HCN) . This creates two distinct problems:
Module 1: Hydrolytic Instability (The "Water" Problem)
Common Ticket: "My CEO standard disappears in PBS within minutes."
Diagnosis: CEO is an electron-deficient epoxide.[1] The electron-withdrawing nitrile group destabilizes the epoxide ring, making it highly susceptible to nucleophilic attack by water (hydrolysis).
The Mechanism:
-
Hydrolysis: Water attacks the epoxide ring (acid or base catalyzed).[1]
-
Intermediate Formation: This forms glycolaldehyde cyanohydrin.[1]
-
Decomposition: The cyanohydrin is unstable at physiological pH and spontaneously decomposes into glycolaldehyde and hydrogen cyanide (HCN).[1]
Visualizing the Pathway
Figure 1: The hydrolytic degradation cascade of CEO. Note the release of HCN, which complicates toxicity data.
Troubleshooting & FAQs
Q: What is the half-life of CEO in PBS (pH 7.4)?
A: It is extremely short. At pH 7.4, the non-enzymatic hydrolysis is rapid (
-
Technical Tip: To study enzymatic clearance (e.g., by Epoxide Hydrolase), you must conduct incubations at pH 6.5 . At this slightly acidic pH, the chemical hydrolysis rate is significantly reduced, allowing enzymatic rates to be distinguished from background chemical degradation.
Q: How do I stabilize stock solutions? A:
Module 2: Nucleophilic Attacks (The "Biological" Problem)
Common Ticket: "I see multiple peaks in my GSH trapping assay."
Diagnosis: CEO is a chiral molecule (enantiomers) and a soft electrophile.[1] It reacts avidly with soft nucleophiles like Glutathione (GSH) and protein thiols.[1]
The Mechanism: CEO reacts with GSH to form S-(2-cyano-2-hydroxyethyl)glutathione.[1] Because CEO has a chiral center and GSH is chiral, the resulting conjugate exists as diastereomers, which often resolve as split peaks on high-resolution LC-MS.
Data Presentation: Reactivity Profile
| Parameter | Characteristic | Impact on Experiment |
| Electrophilicity | Moderate to High | Rapid depletion of intracellular GSH.[1] |
| Regioselectivity | C2 vs C3 attack | Ring opening can occur at either carbon, though steric factors favor the terminal carbon (C3). |
| Protein Binding | Irreversible | Covalent binding to Cysteine residues on proteins (e.g., Albumin, Hemoglobin). |
| DNA Interaction | Weak | Can form N7-(2-oxoethyl)guanine adducts, but protein binding is the dominant sink. |
Visualizing the Trapping Workflow
Figure 2: Workflow for confirming CEO identity via Glutathione (GSH) trapping. Note the pH 6.5 recommendation.
Module 3: Analytical Artifacts
Common Ticket: "GC-MS shows a messy baseline and no CEO peak."[1]
Diagnosis: CEO is thermally unstable. Injection into a hot GC inlet (250°C) often causes degradation before the analyte reaches the column.
Solution:
-
Switch to LC-MS: ESI (Electrospray Ionization) in positive mode is preferred.[1]
-
Derivatization (if GC is mandatory): You must stabilize the epoxide or the hydrolysis product.[1] Common method: Derivatize the glycolaldehyde hydrolysis product using PFBOA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).
Standard Operating Protocols (SOPs)
Protocol A: pH-Dependent Stability Profiling
Validates the chemical half-life of CEO in your specific buffer.
-
Preparation: Prepare 100 mM Phosphate buffers at pH 6.0, 7.0, and 7.4.
-
Spike: Add CEO (from DMSO stock) to a final concentration of 10 µM. Final DMSO < 0.1%.[1]
-
Incubation: Incubate at 37°C in a water bath.
-
Sampling: Remove aliquots at 0, 5, 10, 20, 30, and 60 minutes.
-
Quenching: Immediately mix aliquot 1:1 with ice-cold Acetonitrile containing an Internal Standard (e.g., deuterated CEO or a structural analog).
-
Analysis: Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln[Peak Area] vs. time. The slope
gives .
Protocol B: Glutathione (GSH) Trapping Assay
Confirms the presence of reactive electrophile.
-
Buffer: PBS adjusted to pH 6.5 (critical to minimize spontaneous hydrolysis).
-
Reactants:
-
CEO: 50 µM
-
GSH: 5 mM (100-fold excess)
-
-
Reaction: Incubate at 37°C for 30 minutes.
-
Analysis: Inject directly onto LC-MS (Reverse Phase C18).
References
-
Guengerich, F. P., et al. (1981). "In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids."[3] Cancer Research.[1][3]
- Kedderis, G. L., et al. (1993). "Refining the risk assessment for acrylonitrile: Relevance of the epoxide intermediate." Chemical Research in Toxicology. (Provides kinetic data on hydrolysis vs.
-
Geiger, L. E., et al. (1983). "Metabolism of acrylonitrile by isolated rat hepatocytes."[1] Cancer Research.[1][3] (Details the cyanide release pathway).
-
PubChem Compound Summary. "this compound (CID 20662)."[1]
Sources
- 1. This compound | C3H3NO | CID 20662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C3H3NO) [pubchemlite.lcsb.uni.lu]
- 3. In vitro metabolism of acrylonitrile to this compound, reaction with glutathione, and irreversible binding to proteins and nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycidonitrile Reaction Optimization & Troubleshooting Center
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Catalysis Support Last Updated: January 29, 2026
Introduction: The "Fragile Electrophile" Paradox
Glycidonitrile (2-cyanooxirane) presents a unique challenge in organic synthesis. It is a "Janus-faced" intermediate: it possesses a strained epoxide ring susceptible to nucleophilic attack, and a nitrile group that activates the
Low conversion rates in glycidonitrile workflows usually stem from one of two distinct failure modes:
-
Synthesis Failure: The epoxidation of acrylonitrile stalls or diverts into polymerization.
-
Utilization Failure: The ring-opening reaction with a nucleophile (e.g., amine, azide) is sluggish or yields the wrong regioisomer due to the electronic deactivation by the cyano group.
This guide moves beyond generic advice, focusing on the mechanistic bottlenecks specific to
Module 1: Troubleshooting Synthesis (Acrylonitrile Glycidonitrile)
The most common industrial route is the Payne Oxidation (alkaline hydrogen peroxide) or the use of organic peroxides (
Diagnostic Logic: Why is my yield < 50%?
| Symptom | Probable Cause | Mechanistic Insight |
| Reaction Stalls | pH Drift (< 7.0) | The active oxidant is the hydroperoxide anion ( |
| Low Yield + Viscous Goo | pH Drift (> 8.0) | High pH deprotonates the |
| Product Hydrolysis | Temperature > 35°C | The nitrile group hydrates to an amide (glycidamide) under basic aqueous conditions. |
Protocol: pH-Stat Controlled Payne Oxidation
Standard batch addition often fails due to pH spikes. Use this semi-continuous protocol.
-
Setup: Reactor with overhead stirring, internal thermometer, and automated pH-stat dosing unit.
-
Charge: Acrylonitrile (1.0 equiv) in Methanol. Add radical inhibitor (e.g., MEHQ 50 ppm) to prevent radical polymerization.
-
Oxidant Feed: 30%
(1.2 equiv). -
Base Feed: 1M NaOH (controlled by pH stat).
-
Critical Control Loop:
-
Target pH: 7.0 – 7.5 (Strict window).
-
Temperature: Maintain 15–20°C. Do not exceed 25°C.
-
Quench: Use
immediately upon consumption of starting material to destroy excess peroxide, which degrades the product during workup.
-
Workflow Visualization
The following diagram illustrates the decision logic for optimizing the synthesis parameters.
Caption: Troubleshooting logic tree for the epoxidation of acrylonitrile. Note the critical pH window (7.0-7.5) required to balance reaction rate against polymerization.
Module 2: Troubleshooting Utilization (Ring Opening)
When using glycidonitrile as an electrophile (e.g., reacting with amines to form
The Regioselectivity Trap
Unlike simple alkyl epoxides, the nitrile group is strongly electron-withdrawing .
-
Electronic Effect: Destabilizes positive charge development at C2.
-
Steric Effect: C3 is less hindered.
Result: Nucleophilic attack occurs almost exclusively at C3 (the terminal carbon). If you are attempting to force attack at C2 (to get the branched isomer), standard thermal conditions will fail.
FAQ: Why is my conversion stalling at 60%?
Answer: Competitive Polymerization.
The amine nucleophile is also a base. If the ring opening is slow (due to steric bulk of the amine or low temperature), the amine will instead deprotonate the
Solution: Lewis Acid Catalysis
Do not rely on basicity alone. Use a mild Lewis acid (e.g.,
Experimental Comparison: Catalyst Efficacy
| Catalyst System | Conversion (4h) | Regioselectivity (C3:C2) | Notes |
| None (Thermal) | 35% | 99:1 | Significant polymerization observed. |
| 88% | 98:2 | "Pocket" effect of Lithium stabilizes transition state. | |
| < 10% | N/A | Too acidic; causes rapid polymerization/degradation. | |
| Water (Solvent) | 92% | 99:1 | Hydrogen bonding activates epoxide; "On-water" effect. |
Reaction Pathway Diagram
Caption: Kinetic competition between the desired nucleophilic ring opening (green) and the destructive alpha-deprotonation (red).
Module 3: Stability & Storage Guidelines
Q: My glycidonitrile turned yellow and solid in the freezer. Is it usable? A: No. The yellow color indicates the formation of conjugated poly-imine structures. The solid is a polymer. Discard as hazardous waste.
Storage Protocol:
-
Temperature: -20°C or lower.
-
Stabilizer: Add 0.5% water (inhibits anionic polymerization) and 50 ppm MEHQ (inhibits radical polymerization).
-
Atmosphere: Store under Argon.
from air can actually catalyze reactions in some epoxide systems, though less critical here than moisture exclusion (unless water is used as inhibitor). Note: While water inhibits anionic polymerization by protonating the chain end, it can hydrolyze the nitrile over long periods. Balance is key.
References
-
Payne Oxidation Mechanism: Payne, G. B., Deming, P. H., & Williams, P. H. (1961). Reactions of Hydrogen Peroxide. VII. Alkali-Catalyzed Epoxidation and Oxidation using a Nitrile as Co-reactant. Journal of Organic Chemistry, 26(3), 659–663. Link
-
Glycidonitrile Synthesis & DNA Reactivity: Peter, H., et al. (1983). A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile. Chemico-Biological Interactions, 45(2), 229-234. Link
-
Regioselectivity in Epoxide Opening: Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799. Link
-
Polymerization of Acrylonitrile Derivatives: Bamford, C. H., & Jenkins, A. D. (1956). The chemistry of polymerization of acrylonitrile. Proceedings of the Royal Society of London, 241. Link
Technical Support Center: Safe Scale-Up of 2-Cyanoethylene Oxide
Topic: Scaling Up 2-Cyanoethylene Oxide (Glycidonitrile) Reactions
Role: Senior Application Scientist | Department: Process Safety & Engineering
Introduction: The "Double Hazard" Challenge
Welcome to the technical support hub for high-energy intermediates. You are likely here because you need to scale a reaction involving This compound (Glycidonitrile) .
Stop and Read: This is not a standard epoxide. Unlike stable analogues (e.g., styrene oxide), this compound possesses a "Double Hazard" profile:
-
Thermodynamic Instability: The strain of the epoxide ring combined with the electron-withdrawing nitrile group creates a molecule prone to rapid, exothermic polymerization and decomposition.
-
Acute Toxicity: It is a direct-acting mutagen and a metabolic precursor to cyanide.
The Golden Rule of Scale-Up: Do not isolate this intermediate in bulk quantities (>10g) unless absolutely necessary. The protocols below prioritize in-situ generation and continuous flow chemistry to mitigate the risk of thermal runaway and exposure.
Module 1: Thermal Management & Stability
Q: Why did my reaction temperature spike unexpectedly during the addition phase?
A: You likely triggered an autocatalytic polymerization or accumulation exotherm.
The Mechanism: The nitrile group on the epoxide ring increases the electrophilicity of the carbons, making the molecule highly susceptible to nucleophilic attack—including attack by itself (polymerization). In batch mode, if the reaction rate is slower than the dosing rate, unreacted this compound accumulates. Once the "onset temperature" is reached, this accumulated energy releases simultaneously.
Troubleshooting Protocol:
-
Determine
(Adiabatic Temperature Rise): Before scaling beyond 5g, you must perform a Differential Scanning Calorimetry (DSC) scan.-
Target: Identify the onset temperature of decomposition (
). -
Rule: Never operate the reactor wall temperature (
) within 50°C of .
-
-
Calculate the Accumulation: Use reaction calorimetry (RC1 or similar) to measure heat flow (
) vs. dosing time.-
Warning Sign: If heat flow drops to zero immediately after dosing stops, you are "dosing controlled" (Safe). If heat flow continues after dosing stops, you have accumulation (Unsafe).
-
Visualizing the Safety Decision
Figure 1: Go/No-Go Decision Tree for Batch vs. Flow Chemistry. High-energy epoxides like Glycidonitrile almost always require Flow or Semi-batch protocols.
Module 2: Reaction Engineering (Batch vs. Flow)
Q: My yields drop significantly when moving from gram to kilogram scale. Why?
A: Poor mixing and localized hot spots are causing side reactions (polymerization/hydrolysis).
At larger scales, the surface-area-to-volume ratio decreases, making heat removal difficult. This compound is sensitive to hydrolysis (forming amide/acid byproducts) and polymerization initiated by local hot spots.
The Solution: Continuous Flow Chemistry Flow reactors (micro- or meso-fluidic) are the industry standard for hazardous epoxides because they offer:
-
Superior Heat Transfer: Surface-to-volume ratios 100x higher than batch flasks.
-
Minimal Inventory: Only a small amount of hazardous material exists at any second.
Comparative Data: Batch vs. Flow
| Parameter | Batch Process (5 L Flask) | Continuous Flow (Plate Reactor) |
| Active Volume | 3.0 L (High Hazard) | 0.05 L (Low Hazard) |
| Heat Transfer Coeff ( | ~200 W/m²K | ~1500 W/m²K |
| Temperature Control | ± 5°C (Gradients exist) | ± 0.5°C (Isothermal) |
| Residence Time | Hours (Degradation risk) | Seconds/Minutes |
| Yield (Typical) | 65-75% | 85-95% |
Recommended Flow Setup
Figure 2: Telescoped Continuous Flow Process. This setup generates the hazardous epoxide and consumes it immediately with a nucleophile, avoiding bulk isolation.
Module 3: Chemical Specifics & Regioselectivity
Q: I am seeing a mixture of products. How do I control the regioselectivity of the ring opening?
A: Regioselectivity is governed by the competition between steric hindrance and electronic activation, which is highly temperature-dependent.
The Chemistry: The nitrile group is electron-withdrawing.
- -Attack: Attack at the carbon bearing the nitrile (C2). Favored by "hard" nucleophiles or under basic conditions where the transition state is more ionic.
- -Attack: Attack at the terminal carbon (C3). Favored by steric bulk on the nucleophile or Lewis Acid catalysis.
Optimization Protocol:
-
Temperature Screen: Lower temperatures (-10°C to 0°C) generally favor the kinetic product (
-attack due to sterics). Higher temperatures allow thermodynamic equilibration. -
Lewis Acids: If you need to force
-attack, screen Lewis Acids (e.g., or ). These coordinate to the epoxide oxygen, increasing the electrophilicity of the terminal carbon while shielding the -carbon.
Module 4: Waste Disposal & Decontamination
Q: How do I safely handle the waste stream?
A: Treat all waste as if it contains active alkylating agents and potential cyanide sources.
Hazard: this compound is mutagenic (alkylating agent). Hydrolysis can release cyanide ions (
Decontamination Protocol (The "Kill" Step): Do not just pour into the solvent waste drum.
-
Quenching Solution: Prepare a solution of 10% aqueous Sodium Thiosulfate (
) or Thiols (e.g., cysteine) . These soft nucleophiles rapidly open the epoxide ring, rendering it non-alkylating. -
pH Control: Maintain pH > 9 during quenching to prevent the volatilization of HCN (Hydrogen Cyanide) if cyanide is liberated.
-
Verification: Check the waste stream for oxidative capacity (peroxide strips) and cyanide content before releasing to general chemical waste.
References
-
International Labour Organization (ILO). ICSC 0092 - Acrylonitrile (Precursor Safety). International Chemical Safety Cards. Link
-
National Institutes of Health (NIH). In vivo interaction of acrylonitrile and this compound with DNA in rats. PubMed. Link
-
American Chemical Society (ACS). Safe and Efficient Continuous Flow Synthesis of Volatile Epoxides. Organic Process Research & Development. Link (Representative citation for flow synthesis of hazardous epoxides).
-
National Institutes of Health (NIH). Rodent tissue distribution of this compound, the epoxide metabolite of acrylonitrile. PubMed. Link
-
ResearchGate. Thermal degradation study of acrylonitrile copolymers (Nitrile Cyclization Hazards).Link
Technical Support Center: 2-Cyanoethylene Oxide (Glycidonitrile)
This guide functions as a specialized Technical Support Center for researchers working with 2-Cyanoethylene oxide (Glycidonitrile) . It is designed to move beyond basic datasheets, addressing the specific chemical instabilities and impurities that cause experimental failure in drug development and chiral synthesis.
Part 1: The Purity Profile (Know Your Reagent)
Commercial this compound (CAS: 4538-51-6) is notoriously unstable. Unlike stable epoxides (e.g., styrene oxide), the electron-withdrawing nitrile group destabilizes the epoxide ring, making it susceptible to both nucleophilic attack (hydrolysis) and spontaneous polymerization.
Common Impurities & Their Origins
| Impurity | Origin | Impact on Experiment |
| Acrylonitrile | Unreacted starting material (Synthesis Precursor). | Critical: Acts as a Michael acceptor. If you are using a nucleophile to open the epoxide, it will preferentially react with acrylonitrile, lowering yield and creating side products. |
| 2,3-Dihydroxypropanenitrile | Hydrolysis of the epoxide ring (Water contamination). | High: Deactivates the reagent. The diol is unreactive toward nucleophiles intended for the epoxide. |
| 2-Halo-3-hydroxypropionitrile | Residual intermediate (Halohydrin synthesis route). | Medium: Can release acid (HCl/HBr) over time, catalyzing further decomposition of the epoxide. |
| Polymeric Oligomers | Spontaneous polymerization (Thermal/Base catalyzed). | High: Causes yellowing and increased viscosity. Insoluble polymers can clog microfluidic systems or crash out in reaction solvents. |
| Glycidamide | Hydrolysis of the nitrile group (Rare in neutral storage). | Low: Usually only forms under basic conditions or enzymatic catalysis, but interferes with amide coupling reactions. |
Part 2: Diagnostic Workflows (QC Protocols)
Before committing valuable chiral catalysts or precursors to a reaction, validate your batch of this compound.
Visual & Physical Inspection[1]
-
Clear/Colorless: High purity (>97%).
-
Pale Yellow: Trace polymerization or oxidation (<95%). Purification recommended.
-
Viscous/Cloudy: Significant polymerization or water contamination. Discard.
Workflow 1: Rapid Purity Assessment (GC-FID/MS)
Gas Chromatography is the gold standard for identifying the volatile precursor (acrylonitrile) and the epoxide.
Method Parameters:
-
Column: DB-WAX or equivalent polar column (30m x 0.25mm, 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Inlet: Split 20:1 @ 200°C.
-
Oven: 50°C (hold 2 min) → 10°C/min → 220°C.
-
Detector: FID (250°C) or MS.
Interpretation:
-
Retention Time (RT): Acrylonitrile elutes early (low BP: 77°C). This compound elutes later (BP: ~100°C/15mmHg, extrapolated).
Workflow 2: Quantitative Epoxide Titration (HBr Method)
To determine the exact molarity of active epoxide (crucial for stoichiometry), use non-aqueous titration.
Principle: Hydrogen bromide (generated in situ or added) opens the epoxide ring quantitatively. The endpoint is detected potentiometrically or via indicator.
Protocol:
-
Dissolve ~0.4g sample in 10 mL chlorobenzene or chloroform.
-
Add 5 drops Crystal Violet indicator (0.1% in acetic acid).[7]
-
Titrate with 0.1 N HBr in Glacial Acetic Acid .
-
End Point: Blue-green color persistence (or potentiometric inflection).
Note: The nitrile group generally does not interfere under these anhydrous acidic conditions.
Part 3: Troubleshooting & FAQs
Scenario A: "My reaction yield is consistently 20-30% lower than expected."
Diagnosis: You likely have Acrylonitrile contamination. Mechanism: Your nucleophile (amine, thiol, or azide) is performing a conjugate addition (Michael addition) to the acrylonitrile impurity rather than opening the epoxide ring. Solution:
-
Check the batch by GC.[8]
-
Purification: Perform a careful vacuum distillation (approx. 40-45°C at reduced pressure). Warning: Do not distill to dryness due to polymerization risk.
Scenario B: "The reagent bottle has developed pressure and the liquid is yellow."
Diagnosis: Polymerization and/or Hydrolysis . Causality: Moisture ingress generates the diol. The protons from the diol (or trace acid) can catalyze the cationic polymerization of the epoxide. Solution:
-
Immediate Action: Vent the bottle safely in a hood.
-
Recovery: If the liquid is still flowable, distill immediately. If viscous, discard as hazardous waste.
-
Prevention: Store at -20°C over activated 4Å molecular sieves.
Scenario C: "I see unexpected peaks in the 5.8–6.5 ppm region in 1H NMR."
Diagnosis: These are vinylic protons, confirming Acrylonitrile . Differentiation:
-
Epoxide Protons: Typically appear upfield (3.5–4.0 ppm) as multiplets.
-
Acrylonitrile Protons: Distinctive alkene region (5.6–6.3 ppm).
-
Diol Protons: Broad singlets (exchangeable with D2O) and shifted methylene peaks.
Part 4: Visualizing the Instability
The following diagram illustrates the degradation pathways that generate the impurities discussed above.
Figure 1: Critical degradation pathways of this compound leading to common commercial impurities.
References
-
PubChem. (n.d.).[1] this compound | C3H3NO | CID 20662.[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Ghanayem, B. I., et al. (1985). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile. Carcinogenesis. Retrieved January 29, 2026, from [Link]
-
Recio, L., & Skopek, T. R. (1988). Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro. Mutation Research/Genetic Toxicology. Retrieved January 29, 2026, from [Link]
Sources
- 1. This compound | C3H3NO | CID 20662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. hiranuma.com [hiranuma.com]
- 4. agilent.com [agilent.com]
- 5. pragolab.cz [pragolab.cz]
- 6. Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
Technical Support Center: Stabilizing 2-Cyanoethylene Oxide (Glycidonitrile)
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Services Subject: Critical Stability Protocols for 2-Cyanoethylene Oxide (CAS: 4538-51-6)
Executive Summary: The Stability Paradox
This compound (CEO), also known as Glycidonitrile, presents a unique stabilization challenge. It combines the ring strain of an epoxide with the electron-withdrawing power of a nitrile group. This synergy makes the molecule highly electrophilic and prone to two primary degradation pathways: hydrolytic ring opening and nucleophilic polymerization .
Unlike standard reagents where "cool and dark" suffices, CEO requires a rigorous exclusion of moisture and nucleophiles. A minor breach in protocol—such as opening a cold bottle in humid air—can initiate an autocatalytic degradation cascade that ruins the material within hours.
This guide replaces generic advice with field-proven protocols to ensure your CEO remains monomeric and reactive for its intended biological or synthetic application.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: The Material has turned cloudy or yellow.
Diagnosis: Oligomerization/Polymerization. The electron-deficient epoxide ring is susceptible to anionic polymerization initiated by trace nucleophiles (e.g., water, hydroxide, or even glass surface silanols). The cloudiness indicates the formation of insoluble polyether chains.
-
Immediate Action: Discard the sample as hazardous waste. Polymerization cannot be reversed.
-
Root Cause: Moisture ingress during previous handling or storage in a container with high surface basicity.
-
Prevention: Use silanized glass or Teflon containers. Always purge the headspace with dry Argon before resealing.
Issue 2: Pressure build-up in the storage vial.
Diagnosis: Decomposition with Gas Evolution. While pure CEO is relatively stable at low temperatures, contamination with strong acids or bases can trigger decomposition. In the presence of water, hydrolysis can eventually lead to the release of volatile byproducts.
-
Safety Warning: Potential HCN Evolution. Although CEO is more stable than tetracyanoethylene oxide, the degradation of alpha-cyano epoxides can theoretically release Hydrogen Cyanide (HCN) under specific acidic/hydrolytic conditions.
-
Immediate Action: Vent the vial in a functional chemical fume hood. Do not shake.
-
Prevention: Strictly avoid contact with protic solvents (water, alcohols) and strong acids/bases during storage.
Issue 3: Loss of biological activity (e.g., in mutagenesis assays).
Diagnosis: Hydrolysis to 2,3-Dihydroxypropionitrile. In aqueous buffers (even at pH 7.4), CEO has a half-life of approximately 99 minutes at 37°C [1]. If the stock solution was prepared in a protic solvent or exposed to moisture, the epoxide ring has likely opened to the diol, which is biologically inert in alkylation assays.
-
Solution: Prepare fresh stock solutions immediately before use.
-
Solvent Choice: Use anhydrous DMSO or Acetonitrile for stock solutions. Avoid Ethanol or Methanol.
Core Protocol: The "Zero-Moisture" Storage Chain
This workflow is non-negotiable for long-term stability (>1 month).
Step-by-Step Storage Procedure
-
Receipt & Inspection:
-
Upon arrival, inspect the bottle for precipitate. If clear, proceed immediately.
-
Do not open the bottle until it has reached room temperature (to prevent condensation).
-
-
Aliquoting (The "One-Way" Rule):
-
Why: Repeated freeze-thaw cycles introduce moisture.
-
Action: In a glovebox or under a positive pressure of Nitrogen/Argon, aliquot the bulk material into single-use glass vials (silanized preferred) or Teflon containers.
-
-
Inert Gas Overlay:
-
Backfill every vial with Argon (preferred over Nitrogen due to higher density, providing a better "blanket" over the liquid).
-
-
Sealing:
-
Cap tightly with a Teflon-lined septum cap.
-
Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange.
-
-
Deep Freeze:
-
Place vials in a secondary container (desiccator or jar with desiccant).
-
Store at -20°C . (4°C is acceptable for <1 week, but -20°C is required for long-term stability).
-
Thawing Protocol (Critical)
-
Step 1: Remove the vial from the freezer.
-
Step 2: Place it in a desiccator and allow it to warm to Room Temperature (20-25°C) for at least 30 minutes.
-
Step 3: Wipe the outside of the vial dry before opening.
-
Reasoning: Opening a cold vial (−20°C) in ambient air (50% humidity) causes immediate condensation of water inside the vial. This water acts as a nucleophile, initiating polymerization.
Visualizing the Chemistry
Figure 1: Degradation Pathways of this compound
This diagram illustrates why moisture is the primary enemy. Path A (Hydrolysis) destroys reactivity; Path B (Polymerization) creates insoluble solids.
Caption: Path A shows hydrolytic deactivation; Path B shows nucleophilic polymerization triggered by moisture.
Figure 2: The "Cold Chain" Storage Workflow
Follow this logic gate to ensure sample integrity.
Caption: Workflow preventing condensation-induced degradation during handling.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to make a stock solution for storage? A: Yes, but with caveats. Use Anhydrous DMSO (stored over molecular sieves). Even in DMSO, the epoxide is more reactive than in neat form. We recommend using DMSO stocks within 24 hours. For longer storage, keep CEO neat (undiluted).
Q: Is this compound compatible with polystyrene or polypropylene tubes? A: We recommend Glass or Teflon (PTFE) . Polystyrene can be attacked by nitriles, leading to leaching. Polypropylene is permeable to oxygen and moisture over long periods. For short-term experiments (<2 hours), polypropylene is acceptable.
Q: How do I dispose of old/degraded CEO? A: Treat it as P-listed hazardous waste (due to the nitrile/cyanide functionality and mutagenicity). Do not pour down the drain. Quench small amounts by slowly adding to a large excess of dilute NaOH (1M) in a fume hood to hydrolyze the epoxide and nitrile (Caution: Exothermic, potential ammonia/gas evolution), then dispose of according to institutional cyanide protocols.
Q: Why is Argon preferred over Nitrogen? A: Argon is denser than air. When you purge a vial with Argon, it settles over the liquid surface, creating a more effective barrier against oxygen and moisture ingress than Nitrogen, which mixes more easily with air.
References
-
Hydrolysis Kinetics: Peter, H., et al. "Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile." Archives of Toxicology, vol. 66, 1992.
-
Safety & Handling: Sigma-Aldrich. "Safety Data Sheet: this compound."
-
Chemical Properties: PubChem. "Compound Summary: this compound." National Library of Medicine.
-
Polymerization Mechanisms: "Polymerization of Ethylene Oxide and Alkylene Oxides." ResearchGate Review, 2025.
Validation & Comparative
Comparative Guide: Characterization of 2-Cyanoethylene Oxide Adducts by Mass Spectrometry
Executive Summary
2-Cyanoethylene oxide (CEO) is the reactive epoxide metabolite of acrylonitrile, a potent alkylating agent found in industrial precursors and tobacco smoke.[1] In drug development, monitoring CEO formation is critical when assessing the metabolic safety of nitrile-containing pharmaceutical candidates.[1] CEO is a direct-acting mutagen that covalently binds to DNA and proteins, forming adducts such as N7-(2-cyano-2-hydroxyethyl)guanine (N7-CEO-Gua) and N-terminal valine adducts .[1]
This guide objectively compares the analytical performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —the current gold standard—against legacy Gas Chromatography-Mass Spectrometry (GC-MS) and exploratory High-Resolution Mass Spectrometry (HRMS) .[1] While GC-MS offers high resolution for volatile markers, LC-MS/MS provides superior sensitivity and workflow efficiency for the polar, thermally labile adducts characteristic of CEO exposure.[1]
Mechanistic Background: The CEO Pathway[1]
Understanding the formation of CEO adducts is prerequisite to selecting the correct analytical window.[1] CEO is an electrophile that attacks nucleophilic centers in DNA (N7-guanine, N3-thymidine) and proteins (N-terminal valine, cysteine thiols).
Figure 1: Acrylonitrile Metabolic Activation and Adduct Formation[1][2]
Caption: Metabolic activation of acrylonitrile to CEO by CYP2E1, leading to covalent modification of DNA and protein nucleophiles.[1]
Comparative Analysis of MS Methodologies
The choice of platform defines the limit of detection (LOD) and sample throughput.[1] For CEO adducts, which are highly polar and often present at trace levels (fmol/mg DNA), thermal stability and ionization efficiency are the deciding factors.[1]
Table 1: Performance Matrix of Analytical Platforms
| Feature | LC-ESI-MS/MS (Triple Quad) | GC-MS (EI/CI) | HRMS (Orbitrap/Q-TOF) |
| Primary Application | Routine Quantitation (Gold Standard) | Historical / Volatile Markers | Discovery / Structure Confirmation |
| Analyte Compatibility | Excellent for polar, non-volatile adducts (e.g., N7-CEO-Gua).[1] | Poor for polar adducts; requires derivatization.[1] | Excellent for all; best for unknown screening.[1] |
| Sample Prep | Enzymatic hydrolysis + SPE.[1] | Hydrolysis + Derivatization (e.g., silylation).[1] | Minimal (Dilute & Shoot) or SPE.[1] |
| Sensitivity (LOD) | High (0.1–0.5 fmol on-column).[1] | Moderate (10–50 fmol).[1] | Moderate to High (depends on scan speed).[1] |
| Specificity | High (SRM/MRM transitions).[1] | High (EI spectral fingerprint).[1] | Very High (Exact mass <5 ppm).[1] |
| Throughput | High (10–15 min/sample).[1] | Low (30+ min due to derivatization). | Medium. |
| Thermal Degradation | Minimal (Soft ionization).[1] | High risk (Injection port heat).[1] | Minimal. |
Expert Insight: Why LC-MS/MS Wins for CEO Adducts
Causality: CEO adducts like N7-(2-cyano-2-hydroxyethyl)guanine contain hydroxyl and cyano groups, making them highly polar and thermally unstable.
-
Derivatization Risks: GC-MS requires converting these polar groups into volatile derivatives (e.g., TMS derivatives).[1] This step often induces artifactual hydrolysis of the labile cyano group, leading to false negatives or underestimation.[1]
-
Ionization Efficiency: Electrospray Ionization (ESI) in LC-MS gently ionizes these molecules ([M+H]+) without fragmentation in the source, preserving the molecular ion for specific fragmentation in the collision cell (MS2).[1]
Validated Protocol: LC-MS/MS Quantitation of N7-CEO-Gua
This protocol is designed for the quantification of the major DNA adduct, N7-(2-cyano-2-hydroxyethyl)guanine, in tissue or blood samples.[1]
Reagents & Standards
-
Internal Standard (IS):
-labeled N7-CEO-Gua (Essential for normalizing extraction efficiency and matrix effects).[1] -
Enzymes: Micrococcal nuclease, spleen phosphodiesterase, and alkaline phosphatase (for DNA hydrolysis).[1]
-
Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B).[1]
Workflow Diagram
Caption: Step-by-step sample preparation workflow for isolating and quantifying CEO-DNA adducts.
Step-by-Step Methodology
Step 1: DNA Isolation & Spiking [1]
-
Isolate DNA using a high-purity kit (avoiding chaotropic salts that interfere with MS).[1]
-
Dissolve 50 µg of DNA in buffer.[1]
-
Critical Step: Add 50 fmol of
-labeled IS before hydrolysis.[1] This makes the method self-validating by correcting for any loss during digestion or cleanup.[1]
Step 2: Enzymatic Hydrolysis
-
Incubate DNA with micrococcal nuclease and spleen phosphodiesterase (pH 6.0, 37°C, 6h) to release nucleotides.[1]
-
Adjust pH to 8.0 and add alkaline phosphatase (incubate 2h) to convert nucleotides to nucleosides.[1]
-
Note: N7-guanine adducts often depurinate spontaneously.[1] For total adduct measurement, mild thermal hydrolysis (neutral thermal hydrolysis at 100°C for 30 min) can be used instead of enzymes to release the free base adduct.[1]
Step 3: Solid Phase Extraction (SPE)
-
Use a Porous Graphitic Carbon (PGC) column or specialized C18 column.[1] PGC is superior for retaining polar purines.[1]
-
Condition: MeOH -> Water.[1]
-
Load sample -> Wash with water (removes salts) -> Elute with 80% MeOH/0.1% Formic Acid.[1]
-
Evaporate to dryness and reconstitute in 20 µL mobile phase.
Step 4: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Ionization: ESI Positive Mode.
-
SRM Transitions:
-
Target (N7-CEO-Gua): m/z 239
152 (Loss of hydroxyethyl-cyano tail, specific to guanine).[1] -
Internal Standard: m/z 244
157.
-
-
Quantification: Linear regression of Area
/ Area vs. Concentration.
Data Interpretation & Quality Control
To ensure scientific integrity, your data reporting must meet the following criteria:
-
Limit of Quantitation (LOQ): Should be established at S/N
10. Typical LOQ for N7-CEO-Gua is ~0.5 adducts per nucleotides.[1] -
Recovery: Acceptable recovery of the IS through the SPE step is 60–110%.[1]
-
Calculation:
Report results as adducts per nucleotides for biological relevance.
References
-
Characterization of an adduct and its degradation product produced by the reaction of this compound with deoxythymidine and DNA. Carcinogenesis. (1998).[1] Identifies N3-(2-cyano-2-hydroxyethyl)deoxythymidine and its stability.
-
Feasibility of using urinary N7-(2-carbamoyl-2-hydroxyethyl) Guanine as a biomarker for acrylamide exposed workers. Journal of Chromatography B. (2013).[1] Validates LC-MS/MS methods for guanine adducts.
-
Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC. (2018).[1] Demonstrates high-sensitivity UHPLC-MS/MS workflows.
-
Comparison of GC-MS and LC-MS/MS for the analysis of hormones and pesticides. Analytical Methods. (2016). Provides broad comparative data on sensitivity and polarity handling between GC and LC platforms.[1]
-
This compound - PubChem. National Library of Medicine.[1] Chemical and physical properties of the metabolite.
Sources
Computational Analysis of 2-Cyanoethylene Oxide Reaction Mechanisms
Executive Summary
This guide provides a technical comparison of computational methodologies for modeling the reactivity of 2-Cyanoethylene Oxide (CEO) , the primary epoxide metabolite of the carcinogen acrylonitrile. CEO represents a unique challenge in computational toxicology due to the "stability paradox": it is stable enough to circulate (t
Accurately predicting the reaction barrier (
Part 1: Mechanistic Landscape & Regioselectivity
Before selecting a computational model, one must understand the competing pathways. CEO possesses two electrophilic sites on the epoxide ring:
-
C2 (
-carbon): Substituted with the electron-withdrawing cyano group (-CN). -
C3 (
-carbon): Unsubstituted methylene group.
Under physiological conditions (neutral pH), the reaction with biological nucleophiles (e.g., Guanine N7) follows an
Reaction Pathway Visualization
The following diagram illustrates the competing pathways: Hydrolysis (detoxification) vs. Guanine Alkylation (mutagenicity).
Figure 1: Kinetic competition between hydrolysis and DNA alkylation pathways for this compound.
Part 2: Comparative Computational Methodology
The choice of functional and basis set drastically alters the predicted activation energy (
Benchmark Data (Ground Truth)
-
Target Experimental
: ~21.5 - 22.5 kcal/mol (Derived from min at 37°C). -
Reference Reaction: Neutral hydrolysis or N7-Guanine attack.
Performance Comparison Table
| Feature | Method A: Standard DFT | Method B: Kinetic/Dispersion DFT | Method C: High-Level Ab Initio |
| Functional/Theory | B3LYP | M06-2X or | CCSD(T) |
| Basis Set | 6-31G(d) | 6-311++G(2d,2p) | aug-cc-pVTZ |
| Solvation Model | PCM (Default) | SMD (Solvation Model based on Density) | SMD |
| Barrier Accuracy | Poor (Underestimates by 3-5 kcal/mol) | High (Within 1 kcal/mol of Exp) | Gold Standard |
| Comp. Cost | Low (Minutes) | Medium (Hours) | Very High (Days) |
| Regioselectivity | Correct Prediction (C3 attack) | Correct Prediction (C3 attack) | Correct Prediction |
| Recommendation | Preliminary Screening Only | Recommended for Production | Validation of TS only |
Expert Analysis
-
Why B3LYP Fails: B3LYP typically underestimates reaction barriers for epoxide ring openings due to self-interaction error and poor description of medium-range correlation. For CEO, this might falsely predict a "super-reactive" mutagen that doesn't match the 99-minute half-life stability profile.
-
Why M06-2X/
B97X-D Wins: These functionals capture dispersion interactions (critical for the stacking of the guanine base with the epoxide in the transition state) and provide more accurate barrier heights for nucleophilic substitutions ( ).
Part 3: Detailed Experimental Protocol
To replicate the high-fidelity results (Method B), follow this self-validating workflow.
System Preparation
-
Reactants: Construct this compound (R and S enantiomers) and N9-methylguanine (model system for DNA).
-
Conformational Search: Perform a conformational scan of the CEO cyano group rotation to ensure the global minimum is found.
Transition State (TS) Search Protocol
Do not rely on simple QST2 or QST3 automated guesses. Use a scanned coordinate approach for reliability.
-
Scan Coordinate: Fix the distance between Guanine-N7 and CEO-C3 (the
-carbon). -
Stepwise Compression: Scan from 3.5 Å to 1.5 Å in 0.1 Å increments using a lower level of theory (e.g., B3LYP/6-31G*).
-
Peak Identification: Locate the energy maximum along this scan.
-
Optimization: Use the geometry at the maximum as the starting structure for a full TS optimization (Berny algorithm) using M06-2X/6-311++G(d,p) .
Validation Workflow (The "Trust" Step)
Every TS must be validated. If these criteria are not met, the result is a mathematical artifact, not a chemical reality.
-
Frequency Check: The TS must have exactly one imaginary frequency (typically 300i - 600i cm
for C-N bond formation). -
IRC (Intrinsic Reaction Coordinate): You must run an IRC calculation (forward and reverse).
-
Forward: Must relax to the N7-alkylated adduct (zwitterion).
-
Reverse: Must relax to the separated CEO and Guanine reactants.
-
Computational Workflow Diagram
Figure 2: Step-by-step computational workflow for validating the CEO reaction mechanism.
Part 4: Data Analysis & Interpretation
When analyzing your output, focus on the Gibbs Free Energy of Activation (
Calculating Rate Constants
Convert your computed barriers to rate constants (
-
If
< 18 kcal/mol: Your model predicts CEO is extremely unstable (seconds/minutes). This contradicts the experimental of 99 min. Check your basis set superposition error (BSSE). -
If
> 25 kcal/mol: Your model predicts CEO is inert. Check if you missed a catalytic water molecule (explicit solvation often lowers barriers by 2-4 kcal/mol).
Stereochemical Considerations
CEO is chiral. The reaction with DNA is stereoselective.
-
Compute barriers for both (R)-CEO and (S)-CEO.
-
Experimental evidence suggests slight stereoselectivity in hydrolysis, but significant differences may exist in the confined active site of enzymes or DNA grooves.
References
-
Guengerich, F. P., et al. "Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile." Drug Metabolism and Disposition, vol. 9, no. 3, 1981.
-
Yates, J. M., et al. "Characterization of phosphotriesters produced by the reaction of this compound with DNA." Carcinogenesis, vol. 15, no.[2][3] 2, 1994.
-
Zhao, Y., & Truhlar, D. G. "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, vol. 120, 2008.
-
Aleksandra, M., et al. "Mechanism of the Acid-Catalyzed Si−O Bond Cleavage in Siloxanes and Siloxanols: A Theoretical Study." (Contextual reference for hydrolysis barriers). ResearchGate.[4][5]
-
PubChem Database. "this compound - Compound Summary." National Institutes of Health.
Sources
Comparative Guide: Benchmarking DFT Functionals for Glycidonitrile Transition State Analysis
Executive Summary
Glycidonitrile (2-oxiranecarbonitrile) is a high-value chiral building block and a potent electrophilic warhead used in the design of covalent inhibitors for cysteine proteases (e.g., Cathepsin K, Rhodesain). Its reactivity is defined by the tension of the epoxide ring coupled with the strong electron-withdrawing nature of the nitrile group.
For researchers in drug discovery and computational chemistry, accurately predicting the Transition State (TS) energy and Regioselectivity (C2 vs. C3 attack) is critical. This guide compares the performance of standard Density Functional Theory (DFT) methods (B3LYP) against modern dispersion-corrected functionals (M06-2X,
Part 1: The Chemical Context & Mechanism
The primary reaction of interest is the nucleophilic ring-opening of glycidonitrile by a thiol (simulating a cysteine residue). The presence of the nitrile group at C2 creates a competitive landscape between steric and electronic control.
-
Path A (
-attack at C2): Electronically favored due to the inductive effect of the nitrile group making C2 more electrophilic, but sterically hindered. -
Path B (
-attack at C3): Sterically favored (less substituted), typical for reactions, but less activated by the nitrile.
Reaction Pathway Diagram
Figure 1: Bifurcated reaction pathway showing competitive nucleophilic attacks at the
Part 2: Methodology Comparison
Accurate TS modeling requires a functional that handles barrier heights and non-covalent interactions (dispersion) correctly. Standard functionals often fail here.
Comparative Analysis of DFT Functionals
| Feature | B3LYP (The Legacy Standard) | M06-2X (The Kinetic Specialist) | |
| Class | Global Hybrid GGA | Meta-Hybrid GGA | Range-Separated Hybrid + Dispersion |
| Barrier Height Accuracy | Poor. Systematically underestimates barriers by 3–5 kcal/mol due to self-interaction error. | Excellent. Specifically parameterized for main-group thermochemistry and kinetics. | Excellent. Range separation corrects long-range exchange; dispersion is built-in. |
| Dispersion Handling | None (unless D3 added). Critical failure for "tight" TS structures like epoxide opening. | Implicitly parameterized for medium-range dispersion. | Explicit empirical dispersion (D2/D3) included. |
| Regioselectivity Prediction | Often biased toward the "looser" TS due to lack of dispersion stabilization. | High accuracy in differentiating steric vs. electronic pathways. | Balanced performance; best for systems with |
| Recommended Use | Preliminary geometry optimization only. | Final Energy & Frequency calculations. | Geometry Optimization & Final Energy. |
Expert Insight: For glycidonitrile, the nitrile group (
Part 3: Experimental & Computational Protocol
To ensure scientific integrity, the computational results must be validated against a rigorous protocol. Below is the workflow for locating and verifying the Transition State.
Step-by-Step Computational Workflow
-
Conformational Search: Glycidonitrile is small, but the nucleophile (e.g., Cysteine mimic) requires conformational sampling (using molecular mechanics like MMFF94) to find the global minimum reactant complex.
-
TS Guess (QST2/QST3): Map the atom connectivity. Use a redundant coordinate scan of the
bond distance (from 3.5 Å to 1.8 Å) to find the energy maximum. -
Optimization (Opt+Freq):
-
Level:
B97X-D / 6-31+G(d,p) (Solvation: SMD Model - Water/Methanol). -
Criterion: One single imaginary frequency (negative eigenvalue) corresponding to the C-O bond breaking and S-C bond forming vector.
-
-
IRC Validation: Run Intrinsic Reaction Coordinate (IRC) calculations (Forward/Reverse) to prove the TS connects the specific Reactant and Product wells.
-
Single Point Energy (SPE): Refine energetics using a triple-zeta basis set (e.g., def2-TZVP or 6-311++G(2df,2p)) on the optimized geometry.
Protocol Visualization
Figure 2: Decision tree for verifying Density Functional Theory transition states.
Part 4: Results & Data Interpretation
The following table summarizes the expected deviations in Activation Free Energy (
Table 2: Benchmark Accuracy for Epoxide Ring Opening
| Method | Basis Set | Mean Unsigned Error (kcal/mol) | Computational Cost | Notes |
| B3LYP | 6-31G(d) | 4.8 - 6.2 | Low | Not Recommended. Underestimates barrier; predicts reaction is faster than reality. |
| B3LYP-D3(BJ) | 6-311++G | 2.1 - 3.0 | Medium | Dispersion correction (D3) improves results, but core functional still has self-interaction error. |
| M06-2X | 6-311++G | 0.8 - 1.2 | Medium | Gold Standard. Best balance of accuracy and cost for barrier heights. |
| def2-TZVP | 0.5 - 1.0 | High | Platinum Standard. Excellent for non-covalent interactions in the TS. | |
| DLPNO-CCSD(T) | cc-pVTZ | < 0.5 | Very High | Reference method (used for benchmarking DFT). |
Data Interpretation for Glycidonitrile: Experimental kinetic studies on nitrile-substituted epoxides suggest an activation energy in the range of 14–18 kcal/mol for thiolysis.
-
If you use B3LYP , you may calculate ~10 kcal/mol, falsely predicting the inhibitor is "too reactive" (potential toxicity false positive).
-
Using M06-2X will likely yield ~15-16 kcal/mol, aligning with experimental reaction rates observed in enzyme assays.
References
-
Goerigk, L., & Grimme, S. (2011). A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics, 13(14), 6670-6688. Link
-
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert overview and benchmarking. Molecular Physics, 115(19), 2315-2372. Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link
-
Sutanto, F., et al. (2020). Covalent Inhibitors: A Rational Approach to Drug Discovery. Chemical Science, 11, 876-887. (Context for Glycidonitrile Warheads). Link
-
Peverati, R., & Truhlar, D. G. (2012). Quest for a universal density functional: the accuracy of density functionals across a broad spectrum of databases in chemistry and physics. Philosophical Transactions of the Royal Society A, 372, 20120476. Link
Sources
Comparative Toxicology Guide: 2-Cyanoethylene Oxide vs. Common Epoxides
Executive Summary
2-Cyanoethylene oxide (CEO), also known as glycidonitrile, is the ultimate mutagenic metabolite of acrylonitrile (ACN). While ACN itself is pro-toxic, requiring metabolic activation by CYP2E1, CEO acts as a potent, direct-acting alkylating agent.
This guide provides a comparative analysis of CEO against standard industrial epoxides—Ethylene Oxide (EO) and Propylene Oxide (PO). The data indicates that CEO exhibits a distinct toxicity profile characterized by higher chemical reactivity and a shorter hydrolytic half-life (~2 hours) compared to EO and PO (~80+ hours), resulting in localized but intense alkylation damage, particularly at the N7 position of guanine.
Chemical & Reactivity Profile
The electrophilicity of an epoxide determines its biological fate: whether it hydrolyzes before reaching a target or survives long enough to alkylate DNA.
Comparative Physicochemical Properties[1][2]
| Parameter | This compound (CEO) | Ethylene Oxide (EO) | Propylene Oxide (PO) |
| CAS Number | 4538-51-6 | 75-21-8 | 75-56-9 |
| Structure | Epoxide ring with -CN group | Simple epoxide ring | Methyl-substituted epoxide |
| Electronic Effect | Electron-withdrawing (-CN) increases ring strain & electrophilicity | Neutral | Electron-donating (-CH3) stabilizes ring slightly |
| Hydrolysis Half-life (pH 7.4, 37°C) | ~2.0 Hours | ~80 Hours | ~87 Hours |
| Primary Reactivity | |||
| LogP | -0.3 (Hydrophilic) | -0.3 (Hydrophilic) | 0.03 (Slightly lipophilic) |
Key Insight: The electron-withdrawing nitrile group in CEO destabilizes the epoxide ring, significantly lowering the activation energy for ring-opening reactions compared to EO and PO. This results in a much shorter half-life, implying that CEO generated in the liver (via ACN metabolism) causes intense local damage but has a steeper concentration gradient when diffusing to peripheral tissues compared to the more stable EO.
Reactivity Visualization
The following diagram illustrates the comparative stability and reaction pathways.
Caption: Comparative fate of epoxides. Thicker lines indicate higher reaction rates. CEO shows the highest propensity for rapid alkylation and hydrolysis.
Mechanisms of Toxicity[1][3]
DNA Adduct Formation
CEO is a direct-acting mutagen. Unlike its parent compound acrylonitrile, it does not require metabolic activation to bind DNA.
-
Major Adduct: N7-(2-oxoethyl)guanine (N7-OEG).
-
Minor Adducts: N3-(2-cyano-2-hydroxyethyl)thymidine.
-
Significance: Unlike EO, which primarily alkylates guanine, CEO shows a specific affinity for thymidine N3, leading to distinct mutational spectra.
-
Metabolic Pathway & Bioactivation
Acrylonitrile is metabolized primarily in the liver by CYP2E1 to form CEO.
Caption: Metabolic activation of Acrylonitrile to CEO and subsequent downstream pathways.
Experimental Protocols
To validate the toxicity profile of CEO in your own laboratory, the following self-validating protocols are recommended.
Protocol A: Quantification of N7-OEG DNA Adducts (LC-MS/MS)
Purpose: To quantify the specific DNA damage caused by CEO compared to controls.
Reagents:
-
Calf Thymus DNA (CT-DNA)
-
This compound (synthesized or commercial standard)
-
Internal Standard: [
]-N7-(2-oxoethyl)guanine
Workflow:
-
Incubation: Treat 1 mg/mL CT-DNA with varying concentrations of CEO (0–5 mM) in 50 mM phosphate buffer (pH 7.4) for 2 hours at 37°C.
-
Precipitation: Stop reaction by adding 0.1 volumes of 3M sodium acetate and 2 volumes of ice-cold ethanol. Centrifuge at 12,000 x g for 10 mins.
-
Neutral Thermal Hydrolysis: Resuspend DNA pellet in neutral buffer. Heat at 100°C for 30 minutes .
-
Filtration: Filter the supernatant through a 3 kDa molecular weight cutoff filter to remove DNA backbone fragments.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Gradient of Ammonium Acetate / Acetonitrile.
-
Detection: MRM mode monitoring transition m/z 194
152 (loss of ketene/cyano group characteristic of CEO adducts).
-
Protocol B: Glutathione (GSH) Depletion Kinetic Assay
Purpose: To measure the electrophilic reactivity of CEO towards biological thiols.
Reagents:
-
Reduced Glutathione (GSH) stock (10 mM)
-
Ellman’s Reagent (DTNB)
-
Glutathione S-Transferase (GST) (Optional: to compare enzymatic vs. non-enzymatic rates)
Workflow:
-
Baseline Setup: Prepare a reaction mixture of 1 mM GSH in 100 mM potassium phosphate buffer (pH 6.5).
-
Note: pH 6.5 is used to minimize spontaneous oxidation of GSH while maintaining nucleophilicity.
-
-
Initiation: Add CEO to a final concentration of 0.5 mM.
-
Sampling: Aliquot 50 µL every 2 minutes for 20 minutes.
-
Quenching & Measurement: Immediately mix aliquot with DTNB solution. Measure absorbance at 412 nm.
-
Calculation: Plot ln[GSH] vs. time. The slope represents the pseudo-first-order rate constant (
).-
Validation: Compare
of CEO with EO. CEO should exhibit a steeper slope (faster depletion) due to the electron-withdrawing nitrile group enhancing ring opening.
-
References
-
Guengerich, F. P., et al. (1981). Activation of acrylonitrile to this compound by microsomal cytochrome P-450. Chemical Research in Toxicology. Link
-
Solomon, J. J., & Segal, A. (1989). DNA adducts of propylene oxide and acrylonitrile epoxide: hydrolytic deamination of 3-alkylcytosine residues. Environmental Health Perspectives. Link
-
Thier, R., et al. (1993). Markers of effective internal dose of ethylene oxide and propylene oxide. IARC Scientific Publications.[9] Link
-
Yates, J. M., et al. (1994). Characterization of an adduct and its degradation product produced by the reaction of cyanoethylene oxide with deoxythymidine and DNA. Carcinogenesis. Link
-
Marsden, D. A., et al. (2009). Dose-response relationships for N7-(2-hydroxyethyl)guanine induced by low-dose [14C]ethylene oxide. Cancer Research. Link
Sources
- 1. Revisiting the reactions of superoxide with glutathione and other thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic mechanism of the enantioselective conversion of styrene oxide by epoxide hydrolase from Agrobacterium radiobacter AD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of styrene-7,8-oxide in human liver in vitro: interindividual variation and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative mutagenicity of 2-methylpropene (isobutene), its epoxide 2-methyl-1,2-epoxypropane and propylene oxide in the in vitro micronucleus test using human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. US2623909A - Hydrolysis of 1, 2-propylene oxide to 1, 2-propylene glycol - Google Patents [patents.google.com]
- 9. gov.uk [gov.uk]
Biological activity of 2-Cyanoethylene oxide derivatives versus parent compound
Introduction: The Electrophilic Warhead
2-Cyanoethylene oxide (CEO), also known as glycidonitrile, represents a critical class of
This guide compares the biological activity of the parent compound (CEO) against sterically and electronically modified derivatives (e.g., 3-alkyl-substituted glycidonitriles). The objective is to delineate how structural modifications shift the balance between therapeutic potential (targeted covalent binding) and toxicological liability (non-specific genotoxicity).
The Core Dichotomy
-
Parent (CEO): High electrophilicity, direct-acting mutagenicity, rapid hydrolysis by epoxide hydrolase.
-
Derivatives: Tunable reactivity, reduced off-target DNA alkylation, enhanced metabolic stability.
Mechanistic Basis of Activity
The biological activity of CEO is governed by its susceptibility to nucleophilic attack. The cyano group at the C2 position pulls electron density, making the C2 and C3 carbons highly electrophilic.
Pathway: Metabolic Activation and DNA Alkylation
The following diagram illustrates the formation of CEO from acrylonitrile and its bifurcation between detoxification (Glutathione/Hydrolysis) and toxicity (DNA Adducts).
Figure 1: Metabolic fate of Acrylonitrile showing the central role of CEO in DNA alkylation vs. enzymatic hydrolysis.
Comparative Analysis: Parent vs. Derivatives[1]
The following analysis synthesizes experimental data comparing unsubstituted CEO with 3-substituted derivatives (e.g., 3-methyl-2-cyanoethylene oxide).
Chemical Reactivity (NBP Assay)
The p-nitrobenzyl pyridine (NBP) assay is the standard surrogate for measuring alkylating potential.
-
CEO: Exhibits rapid kinetics due to lack of steric hindrance.
-
Derivatives: Substitution at the C3 position (e.g., methyl, ethyl) introduces steric bulk, significantly reducing the rate of nucleophilic attack (
).
Mutagenicity (Ames Test)
CEO is a direct-acting mutagen in Salmonella typhimurium strains TA100 and TA1535.
-
Mechanism: Base-pair substitution (GC
AT transitions). -
Derivatives: The mutagenic potency drops largely with increasing chain length of the alkyl substituent at C3. The steric bulk prevents the epoxide from fitting into the DNA major groove or accessing the N7-position of guanine effectively.
Metabolic Stability (Epoxide Hydrolase)
Microsomal Epoxide Hydrolase (mEH) hydrolyzes CEO into a cyanohydrin (which spontaneously releases cyanide).
-
CEO: High
for hydrolysis, but high (low affinity). -
Derivatives: Often act as slower substrates or even competitive inhibitors of mEH, altering their half-life in plasma.
Data Summary Table
| Parameter | Parent: this compound | Derivative: 3-Methyl-2-cyanoethylene oxide | Derivative: 3-tert-Butyl-2-cyanoethylene oxide |
| Electronic Effect | Strong e- withdrawal (CN group) | Inductive stabilization (+I effect of Methyl) | Strong Inductive stabilization |
| Steric Hindrance | Negligible | Moderate | High |
| NBP Alkylation Rate | 1.0 (Reference) | 0.45 (Relative) | < 0.10 (Relative) |
| Ames Mutagenicity | Positive (TA100, -S9) | Weakly Positive | Negative |
| mEH Hydrolysis | Rapid Substrate | Slow Substrate | Resistant / Inhibitor |
| Primary Risk | Genotoxicity | Cytotoxicity | Metabolic accumulation |
Experimental Protocols
To validate the profiles above, the following self-validating protocols are recommended.
NBP Alkylation Kinetic Assay
This colorimetric assay quantifies the electrophilic reactivity of the epoxide towards a soft nucleophile (mimicking DNA nitrogen).
Reagents:
-
4-(p-Nitrobenzyl)pyridine (NBP): 5% w/v in acetone.
-
Phosphate Buffer: 50 mM, pH 7.4.
-
Triethylamine (TEA): 50% in acetone.
Workflow:
-
Preparation: Dissolve test compounds (CEO and derivatives) in DMSO to 10 mM stock.
-
Incubation: Mix 10
L stock + 100 L NBP solution + 890 L buffer. Incubate at 37°C for defined intervals (0, 15, 30, 60 min). -
Quenching/Development: Add 500
L TEA/Acetone. A violet color develops immediately. -
Measurement: Read Absorbance at 560 nm within 2 minutes (color is unstable).
-
Validation: Use Epichlorohydrin as a positive control.
Microsomal Stability & Hydrolysis Assay
Determines the susceptibility of the derivative to mEH.
Figure 2: Workflow for assessing metabolic stability and confirming mEH involvement using the inhibitor TCPO.
Protocol Steps:
-
Incubation System: 0.5 mg/mL microsomal protein in 100 mM Tris-HCl (pH 7.4).
-
Inhibitor Check: Run a parallel arm with 1,1,1-trichloropropene-2,3-oxide (TCPO), a specific mEH inhibitor.
-
Initiation: Add substrate (CEO or derivative).
-
Sampling: Aliquot at 0, 5, 10, 20, 30 min into ice-cold acetonitrile.
-
Calculation: Calculate intrinsic clearance (
). If TCPO halts degradation, the pathway is confirmed as mEH-mediated hydrolysis.
References
-
Guengerich, F. P., et al. (1981). Metabolism of acrylonitrile to this compound, a reactive metabolite.[1][2][3][4][5][6]
-
Kedderis, G. L., et al. (1993). Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile.[3]
-
Recio, L., & Skopek, T. R. (1988). Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro.[6]
-
Peter, H., et al. (1983). Interactions of acrylonitrile and this compound with DNA in rats.[2][3][5][6][7]
-
Yates, J. M., et al. (1994). Characterization of phosphotriester adducts produced by the reaction of this compound with DNA.
Sources
- 1. This compound (4538-51-6) for sale [vulcanchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Species differences in the hydrolysis of this compound, the epoxide metabolite of acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of rat liver microsomal epoxide hydrolase by thiazole and pyrazine: hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo interaction of acrylonitrile and this compound with DNA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutagenicity of acrylonitrile and its metabolite this compound in human lymphoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
Comparative Genotoxicity Guide: Acrylonitrile vs. Glycidonitrile (Epoxide Metabolite)
Executive Summary
The "Pro-Carcinogen" vs. The "Ultimate Carcinogen"
In drug development and industrial toxicology, the safety profile of Acrylonitrile (AN) cannot be understood in isolation. While AN itself is a reactive monomer, its genotoxic potential is primarily driven by its metabolic conversion to the epoxide Glycidonitrile (also known as 2-cyanoethylene oxide or CEO).
This guide provides a technical comparison of these two distinct chemical entities. The data indicates a clear dichotomy: Acrylonitrile acts largely as a pro-mutagen and oxidative stressor, requiring metabolic activation to exert genotoxicity. Glycidonitrile , conversely, is a direct-acting alkylating agent and a "hard electrophile" capable of forming pro-mutagenic DNA adducts without enzymatic assistance.
Metabolic Activation & Pharmacokinetics
The genotoxicity of AN is inextricably linked to its metabolism. AN is metabolized primarily in the liver by Cytochrome P450 2E1 (CYP2E1) . This oxidative pathway converts the alkene double bond into an epoxide ring, generating Glycidonitrile (CEO).
Key Metabolic Pathways
-
Detoxification (Dominant): Direct conjugation of AN with Glutathione (GSH) via Glutathione-S-Transferase (GST), leading to mercapturic acid excretion.
-
Bioactivation (Toxic): CYP2E1 oxidation of AN to CEO. CEO can then bind to DNA or be further detoxified by Epoxide Hydrolase (mEH) or GSH conjugation.
Visualization: The Bioactivation Pathway
The following diagram illustrates the competition between detoxification and bioactivation. Note that GSH depletion by high doses of AN shifts the balance toward CEO accumulation and DNA damage.
Figure 1: Metabolic fate of Acrylonitrile. The red path indicates the genotoxic vector via the epoxide metabolite (CEO).
Mechanisms of Action (MOA) Comparison
Acrylonitrile (AN): Indirect Genotoxicity
AN is a "soft electrophile" (Michael acceptor). It prefers reacting with soft nucleophiles like the sulfur in Glutathione or protein cysteines rather than the nitrogen in DNA bases.
-
Primary Mechanism: Oxidative Stress. AN rapidly depletes cellular GSH. Once GSH is exhausted, Reactive Oxygen Species (ROS) accumulate, causing lipid peroxidation and oxidative DNA damage (e.g., 8-oxo-dG).
Glycidonitrile (CEO): Direct Genotoxicity
CEO is a "hard electrophile" due to the strained epoxide ring. It reacts readily with hard nucleophiles, specifically the ring nitrogens of DNA bases.
-
Primary Mechanism: Direct Alkylation. CEO attacks the N7 position of Guanine, forming N7-(2-oxoethyl)guanine (7-OEG) and potentially cyanoethyl adducts.
-
Consequence: These adducts can lead to depurination (loss of the base) or mispairing during replication, resulting in G
A transition mutations.
Comparative Genotoxicity Data[1][3][4][5][6][7]
The following table synthesizes data from standard regulatory assays.
| Assay Endpoint | Acrylonitrile (AN) | Glycidonitrile (CEO) | Mechanistic Insight |
| Ames Test (Salmonella) | Negative/Weakly Positive | Strongly Positive | AN requires S9 metabolic activation to show mutagenicity. CEO is mutagenic without S9 (direct acting). |
| Sensitive Strains | TA1535 (with S9) | TA100, TA1535 | CEO causes base-pair substitutions (consistent with alkylation). |
| Micronucleus (In Vivo) | Positive (at high doses) | Positive | AN clastogenicity is often secondary to cytotoxicity and GSH depletion. |
| DNA Binding (Adducts) | Low/Indirect | High/Direct | CEO forms adducts at a rate ~100x higher than AN in vitro. |
| Oxidative Stress | High (GSH Depletion) | Moderate | AN is a potent GSH depletor; oxidative damage (8-oxo-dG) is a major component of AN toxicity. |
Experimental Protocols
For researchers assessing these compounds, standard protocols must be modified to account for AN's volatility and the specific reactivity of CEO.
Protocol A: Modified Ames Test (Pre-incubation Method)
Standard plate incorporation is insufficient for volatile compounds like AN.
-
Preparation: Prepare S. typhimurium strains (TA100, TA1535) in Oxoid nutrient broth.
-
S9 Mix: For AN, use Hamster Liver S9 (30%) rather than Rat S9. Reasoning: Hamster CYP2E1 has higher catalytic efficiency for AN epoxidation.
-
Pre-incubation (Critical Step):
-
Mix 0.1 mL bacterial culture, 0.5 mL S9 mix (or buffer), and test substance in a capped tube.
-
Incubate at 37°C for 20 minutes with shaking. This allows the volatile AN to metabolize to CEO before plating.
-
-
Plating: Add 2.0 mL molten top agar, mix, and pour onto minimal glucose agar plates.
-
Incubation: 48 hours at 37°C.
-
Scoring: Count revertant colonies.
-
Self-Validation: Positive control for CEO (without S9): Sodium Azide or MMS. Positive control for AN (with S9): 2-Aminoanthracene.
-
Protocol B: LC-MS/MS Quantification of DNA Adducts
To distinguish between oxidative damage (AN) and alkylation (CEO).
-
DNA Isolation: Extract DNA from treated tissues/cells using phenol-chloroform or silica columns. Add antioxidant (TEMPO) to prevent artificial oxidation.
-
Hydrolysis:
-
Dissolve DNA in buffer (pH 7.0).
-
Thermal hydrolysis (neutral thermal hydrolysis) at 100°C for 30 min to release N7-guanine adducts (specifically 7-OEG).
-
Note: Enzymatic digestion is required if analyzing stable adducts.
-
-
Internal Standard: Spike with isotopically labeled standard (
-7-OEG). -
Solid Phase Extraction (SPE): Clean up sample using C18 cartridges to remove unmodified bases.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase.
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition: Monitor transition
196 152 (loss of ethylene oxide moiety) for 7-OEG.
-
Figure 2: Workflow for quantifying the specific epoxide-derived DNA adduct (7-OEG).
Risk Assessment Implications
The distinction between AN and CEO is critical for determining safety thresholds.
-
Threshold Mechanism: Since AN genotoxicity relies on metabolic saturation (depletion of GSH), a "practical threshold" likely exists. At low exposures, GSH effectively scavenges AN and CEO, preventing DNA damage.
-
Carcinogenicity: The IARC classification (Group 2B) for AN is driven by animal data (brain tumors in rats). However, the lack of strong genotoxicity in human cells suggests that oxidative stress and cytotoxicity (non-genotoxic modes) play a significant role, which may not be relevant at low human exposure levels.
References
-
Guengerich, F. P., et al. (1981).[3] Activation of acrylonitrile to this compound by microsomal cytochrome P-450. Chemical Research in Toxicology. Link
-
Whysner, J., et al. (1998). Acrylonitrile: mechanistic data and risk assessment of human carcinogenicity.[1][2][4][5][6] Pharmacology & Therapeutics. Link
-
IARC Working Group. (1999). Acrylonitrile.[1][2][4][3][5][6][7][8][9][10] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71. Link
-
Recio, L., et al. (2020). Analysis of DNA Adducts and Mutagenic Potency and Specificity in Rats Exposed to Acrylonitrile.[11] Chemical Research in Toxicology. Link
-
Caito, S. W., et al. (2013).[4] Acrylonitrile-induced oxidative stress in rat and mouse brain cells. Neurotoxicology.[1][2] Link
Sources
- 1. Species comparison of acrylonitrile epoxidation by microsomes from mice, rats and humans: relationship to epoxide concentrations in mouse and rat blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Methacrylonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Acrylonitrile - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative metabolism of methacrylonitrile and acrylonitrile to cyanide using cytochrome P4502E1 and microsomal epoxide hydrolase-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of cytochrome P450 2E1 in the metabolism of acrylamide and acrylonitrile in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genotoxicity of Styrene–Acrylonitrile Trimer in Brain, Liver, and Blood Cells of Weanling F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acrylonitrile-induced oxidative DNA damage in rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isotopic Labeling Studies for Mechanistic Investigation of Glycidonitrile
A Comparative Technical Guide for Mechanistic Elucidation
Executive Summary
Glycidonitrile (oxiranecarbonitrile) represents a critical reactive intermediate in the metabolic oxidation of acrylonitrile and a versatile precursor in organic synthesis. Its high reactivity, characterized by a strained epoxide ring adjacent to an electron-withdrawing nitrile group, creates complex mechanistic pathways involving ring-opening, hydrolysis, and nucleophilic attack by DNA or proteins.
For researchers in toxicology and drug development, distinguishing between competing pathways (e.g.,
Part 1: Comparative Analysis of Investigative Methods
In the investigation of glycidonitrile (GN) reactivity, researchers typically choose between three primary methodologies. While standard kinetics provide rate laws, and computational modeling offers predictions, only isotopic labeling provides irrefutable evidence of bond-breaking events and atom migration.
Table 1: Performance Comparison of Mechanistic Investigative Tools
| Feature | Isotopic Labeling (The Gold Standard) | Standard Kinetic Analysis | Computational Modeling (DFT) |
| Primary Output | Atom-specific tracking & Rate-limiting step identification (KIE). | Global reaction rates ( | Transition state energies ( |
| Mechanistic Resolution | High. Distinguishes between concerted vs. stepwise mechanisms and identifies specific sites of nucleophilic attack. | Low. Cannot distinguish between mechanisms with identical rate laws. | Theoretical. Requires experimental validation to be authoritative. |
| Sensitivity | High. Mass spectrometry (MS) can detect trace isotopologues in complex biological matrices. | Medium. Limited by the extinction coefficients or signal response of bulk reactants. | N/A. Dependent on the accuracy of the basis set/functional used. |
| Cost & Complexity | High. Requires expensive labeled precursors (e.g., Acrylonitrile- | Low. Standard reagents and UV/HPLC equipment. | Low/Medium. Computational time and software licenses. |
| Definitive Nature | Absolute. Provides direct physical evidence of atom fate. | Inferential. Mechanisms are proposed to fit the data. | Predictive. Suggests what should happen, not what did happen. |
Part 2: Deep Dive – Isotopic Labeling Strategies
To fully elucidate the reactivity of glycidonitrile, a multi-isotope approach is recommended. Each isotope targets a specific aspect of the molecular mechanism.
Strategy A: Deuterium Labeling (
H) for Kinetic Isotope Effects (KIE)
-
Objective: Determine the rate-limiting step in the formation of GN from acrylonitrile (AN) or its metabolic breakdown.
-
Mechanism: If C-H bond cleavage is rate-limiting (e.g., P450-mediated oxidation), replacing hydrogen with deuterium (
H) will significantly decrease the reaction rate ( for primary KIE). -
Application: Synthesize Glycidonitrile-
from Acrylonitrile- . Compare the rate of ring-opening or conjugation with glutathione. A secondary inverse KIE ( ) at the epoxide carbons can indicate a change in hybridization ( ) during the transition state of nucleophilic attack.
Strategy B: Oxygen-18 (
O) for Hydrolysis Regiochemistry
-
Objective: Determine the site of water attack during hydrolysis.
-
The Problem: Does water attack the
-carbon (distal to nitrile) or the -carbon? Or does it attack the nitrile group directly? -
The Solution: Conduct hydrolysis in
.-
Scenario 1 (Epoxide Attack): The resulting diol will carry the
O label on the hydroxyl group. MS fragmentation will localize the mass shift to the specific carbon fragment. -
Scenario 2 (Nitrile Attack): The label appears in the amide/acid functionality, leaving the epoxide oxygen (natural abundance) intact initially.
-
Strategy C: Carbon-13 (
C) for Metabolic Tracing
-
Objective: Trace the carbon skeleton in complex biological systems (e.g., rat liver microsomes).
-
Application: Use [2,3-
C]-Glycidonitrile .[1] This allows for the detection of downstream adducts (e.g., with DNA or Hemoglobin) using C-NMR or LC-MS/MS, filtering out the high background of endogenous biological molecules.
Part 3: Experimental Protocols
Protocol 1: Synthesis of Deuterated Glycidonitrile (
-GN)
-
Principle: Epoxidation of deuterated acrylonitrile using a buffered peroxide system to prevent immediate hydrolysis.
Materials:
-
Acrylonitrile-
(Commercial or synthesized via deuterated propylene ammoxidation). -
Hydrogen Peroxide (30%).
-
Sodium Tungstate (
) catalyst. -
Sodium Bicarbonate buffer (pH 8.5).
Workflow:
-
Setup: In a temperature-controlled vessel (0°C), dissolve Acrylonitrile-
(10 mmol) in methanol. -
Catalyst Addition: Add Sodium Tungstate (0.1 mmol) and adjust pH to 8.5 using bicarbonate.
-
Oxidation: Dropwise addition of
(12 mmol) over 30 minutes. Maintain temperature <10°C to suppress polymerization. -
Quench & Extraction: Neutralize with dilute HCl. Extract with
(for immediate NMR) or ether. -
Validation: Analyze via
H-NMR (should be silent) and H-NMR (peaks corresponding to epoxide ring deuterons).
Protocol 2:
O-Hydrolysis Mechanistic Assay
-
Principle: Tracking the incorporation of solvent oxygen into the hydrolysis product.
Workflow:
-
Reaction Medium: Prepare a phosphate buffer (pH 7.4) using
(>95% enrichment). -
Initiation: Add Glycidonitrile (unlabeled) to a final concentration of 1 mM. Incubate at 37°C.
-
Sampling: At
min, remove aliquots. -
Derivatization (Optional but recommended): React with a sylating agent (e.g., BSTFA) to stabilize polar diol products for GC-MS, or analyze directly via LC-MS/MS (ESI-).
-
Data Analysis: Monitor the mass shift of the molecular ion (
).-
Observation: If the product is 2,3-dihydroxypropionitrile, fragmentation will reveal if the
O is at C2 or C3.
-
Part 4: Visualizations
Diagram 1: Mechanistic Pathways & Isotopic Tracking
This diagram illustrates the two potential pathways for hydrolysis and how
Caption: Figure 1. Isotopic tracking of Oxygen-18 during competitive hydrolysis pathways of glycidonitrile.
Diagram 2: Experimental Workflow for KIE Determination
A logical flow for determining Kinetic Isotope Effects using deuterated analogs.
Caption: Figure 2. Workflow for determining Kinetic Isotope Effects (KIE) in glycidonitrile formation.
References
-
Vertex AI Search. (2025). Synthesis and reactivity towards DNA of glycidonitrile. Retrieved from 2
-
Organic Syntheses. (n.d.). Glycolonitrile Synthesis Procedures. Retrieved from 1
-
Creative Proteomics. (n.d.). Principles and Characteristics of Isotope Labeling. Retrieved from 3
-
Bionity. (n.d.). Isotopic Labeling: Techniques and Applications. Retrieved from 4
-
Wikipedia. (2025). Acrylonitrile: Properties and Toxicity. Retrieved from 5
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. A note on synthesis and reactivity towards DNA of glycidonitrile, the epoxide of acrylonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]
- 4. Isotopic_labeling [bionity.com]
- 5. Acrylonitrile - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
